Moronic acid, a naturally occurring triterpenoid compound, has emerged as a promising therapeutic candidate with demonstrated broad-spectrum biological activities. This comprehensive technical review examines the chemical properties, natural sources, extraction methodologies, pharmacological mechanisms, and experimental protocols for this compound, with particular emphasis on its isolation from the medicinal plant Rhus javanica. Scientific evidence reveals potent antiviral properties against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), with significant antidiabetic, anti-inflammatory, and antioxidant activities. Recent advances in synthetic derivatives have enhanced its bioavailability and therapeutic efficacy, positioning this compound as a valuable lead compound for pharmaceutical development. This review consolidates current research findings and methodological approaches to support ongoing drug discovery efforts and facilitate further investigation into the clinical potential of this versatile natural product.
This compound (3-oxoolean-18-en-28-oic acid) is a natural triterpene characterized by a complex pentacyclic structure with ketone and carboxylic acid functional groups that contribute to its biological activity and chemical reactivity [1]. This secondary metabolite exhibits diverse therapeutic potential, drawing significant interest from the pharmaceutical research community. The compound's systematic IUPAC name reflects its intricate stereochemistry: (4aS,6aR,6bR,8aR,12aR,12bR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a-octadecahydropicene-4a(2H)-carboxylic acid, with a molecular formula of C₃₀H₄₆O₃ and a molar mass of 454.695 g·mol⁻¹ [1].
The primary natural source of this compound is the medicinal plant Rhus javanica, a deciduous arborescent species from the Anacardiaceae family traditionally used in East Asian medicine for treating various ailments including liver diseases, cancer, parasitic infections, malaria, and respiratory conditions [2]. This plant, widespread in China, Korea, Japan, and other Asian countries, has been extensively investigated for its therapeutic potential, with this compound identified as one of its key bioactive components. Beyond R. javanica, this compound has also been isolated from mistletoe (Phoradendron reichenbachianum) and other related species, suggesting its distribution across multiple plant taxa [1] [3]. The compound is particularly abundant in the ethyl acetate-soluble fractions of plant extracts, especially under basic conditions (pH 10), which facilitates its separation and purification [4].
Rhus javanica has a long history of use in traditional medicine systems, with various plant parts—including fruits, leaves, and the parasitic cocoon "Gallunt" formed on the plant—employed for their antidiarrheal, antitussive, anticoagulant, antiperspirant, and detoxifying properties [2]. Modern pharmacological studies have scientifically validated many of these traditional uses, identifying this compound as a significant contributor to the plant's therapeutic effects. The structural similarity between this compound and other bioactive triterpenoids such as betulinic acid has further stimulated research interest, particularly since derivatives of these compounds have advanced to clinical development stages for various indications [1].
Research on this compound has revealed a diverse pharmacological profile with promising therapeutic applications across multiple disease domains. The table below systematically summarizes the key demonstrated biological activities of this compound and its derivatives:
Table 1: Comprehensive Pharmacological Profile of this compound
| Pharmacological Activity | Experimental Model | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Antiviral | In vitro HSV-1 infection | EC₅₀: 3.9 μg/mL (plaque reduction) [4] | Acts through non-ACV mechanism; effective against TK-deficient and ACV-PAA-resistant strains [4] |
| In vivo cutaneous HSV-1 infection in mice | Significant lesion reduction & prolonged survival (oral administration) [4] | Suppressed viral yields in brain tissue more efficiently than in skin [4] | |
| HIV infection models | Derivative EC₅₀: 0.0085 μM against NL4-3 strain [1] | Better antiviral profile than bevirimat; active against PI-R and FHR-2 resistant strains [1] | |
| Epstein-Barr virus | Lytic cycle inhibition [3] | Potential novel mechanism of action | |
| Antidiabetic | In vitro PTP1B inhibition | Significant inhibitory activity [3] | Insulin receptor modulation potential |
| In vivo models | Improved glucose tolerance [3] | 11β-HSD1 inhibition implicated | |
| Anti-inflammatory | RAW264.7 cells & mouse models | Inhibition of NF-κB and AP-1 pathways [5] | Targets Src and Syk kinases; reduces NO production and inflammatory cytokines |
| Antioxidant | Human Chang liver cells | Increased SOD and CAT activities [2] | Attenuation of H₂O₂-induced oxidative stress and apoptosis |
| Antitumor | Various cancer cell lines | Cytotoxic activity [3] | Apoptosis induction through mitochondrial pathway |
The broad-spectrum antiviral activity of this compound represents one of its most promising therapeutic attributes. Research demonstrates that this compound exhibits significant anti-HSV activity through a mechanism distinct from acyclovir (ACV), making it particularly effective against thymidine kinase-deficient and ACV-resistant HSV strains [4]. This different mechanism of action was confirmed through susceptibility tests showing similar sensitivity profiles across ACV-phosphonoacetic acid-resistant HSV-1, thymidine kinase-deficient HSV-1, and wild-type HSV-2 strains [4]. The oral bioavailability of this compound further enhances its therapeutic potential, as demonstrated in murine models where oral administration significantly retarded the development of skin lesions and prolonged mean survival times without observable toxicity [4].
Beyond its antiviral properties, this compound exhibits notable effects on metabolic disorders, particularly diabetes. The compound demonstrates protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, which enhances insulin receptor phosphorylation and facilitates insulin-mediated glucose transport signaling [3]. Additional research indicates that this compound derivatives inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, further supporting its potential as an antidiabetic agent [3]. These complementary mechanisms position this compound as a promising multi-target therapeutic approach for metabolic syndrome and type 2 diabetes management.
The anti-inflammatory properties of this compound and Rhus javanica extracts have been elucidated through recent studies investigating their effects on macrophage-mediated inflammatory responses. Research indicates that this compound contributes to the extract's ability to suppress NF-κB and AP-1 signaling pathways, two critical regulators of inflammatory gene expression [5]. This activity results in reduced production of pro-inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) [5]. The compound's targeting of Src and Syk kinases in inflammatory signaling pathways further supports its potential application in inflammatory conditions such as colitis and acute lung injury [5].
The antiviral activity of this compound against herpes simplex virus (HSV) has been extensively characterized through both in vitro and in vivo studies. Purification from Rhus javanica extracts has revealed that this compound serves as a major anti-HSV constituent, with demonstrated efficacy against multiple HSV strains [4]. In plaque reduction assays, this compound exhibited an EC₅₀ value of 3.9 μg/mL against wild-type HSV-1, with a favorable therapeutic index ranging from 10.3 to 16.3, superior to the related compound betulonic acid (therapeutic index: 6.2) [4]. This promising activity profile is further enhanced by this compound's unique mechanism of action, which differs fundamentally from standard nucleoside analogs like acyclovir.
Table 2: Comparative Anti-HSV Activity of this compound and Reference Compounds
| Compound | EC₅₀ (μg/mL) | Therapeutic Index | Activity Against Resistant Strains | Mechanism of Action |
|---|---|---|---|---|
| This compound | 3.9 [4] | 10.3-16.3 [4] | Effective against TK-deficient and ACV-PAA-resistant HSV-1 [4] | Non-ACV mechanism; potentially targets viral entry or late stages of replication |
| Betulonic acid | 2.6 [4] | 6.2 [4] | Similar susceptibility profile to this compound [4] | Undetermined, but distinct from ACV |
| Acyclovir (ACV) | 0.1-0.5 (varies by strain) | >100 (for sensitive strains) | Ineffective against TK-deficient strains | Requires viral TK for activation; inhibits viral DNA polymerase |
The distinct mechanism of action of this compound represents a significant advantage for managing antiviral resistance. Unlike acyclovir, which requires activation by viral thymidine kinase (TK) and primarily targets viral DNA polymerase, this compound maintains activity against TK-deficient and ACV-phosphonoacetic acid-resistant HSV strains [4]. This suggests that this compound interacts with different viral or host cell targets, potentially involving viral entry processes or late stages of viral replication. The compound's ability to suppress viral yields more effectively in neural tissue (brain) compared to cutaneous sites in murine models further indicates a tissue-specific antiviral effect that may have particular relevance for preventing HSV encephalitis and neurological complications [4].
The anti-HIV activity of this compound derivatives has demonstrated particularly impressive results, surpassing those of the advanced clinical candidate bevirimat (a betulinic acid derivative) in certain assays [1]. Structure-activity relationship studies have identified specific this compound derivatives with exceptional potency, including one compound exhibiting EC₅₀ values of 0.0085 μM against the NL4-3 HIV strain, 0.021 μM against a multiple protease inhibitor-resistant strain (PI-R), and 0.13 μM against the FHR-2 strain resistant to bevirimat [1]. This profile suggests that this compound derivatives may overcome certain resistance mechanisms that limit other antiviral agents, positioning them as promising next-generation HIV maturation inhibitors.
The following diagram illustrates the proposed multimodal antiviral mechanism of this compound against HSV and HIV:
Figure 1: Proposed multimodal antiviral mechanisms of this compound against HSV and HIV
In addition to its direct antiviral effects, this compound may contribute to host-directed therapeutic strategies by modulating immune responses to viral infection. The compound's documented anti-inflammatory properties likely complement its direct antiviral activities, potentially reducing virus-induced immunopathology [5]. This dual mechanism addressing both viral replication and excessive host inflammatory responses represents a comprehensive approach to viral infection management that may improve clinical outcomes compared to single-mechanism antivirals.
The optimal extraction of this compound from Rhus javanica involves a multi-step purification process that maximizes yield and bioactivity. The following protocol has been demonstrated to effectively isolate this compound with preserved antiviral activity [4]:
Plant Material Preparation: Begin with dried Rhus javanica plant material (100 g), which should be ground to a fine powder to increase surface area for extraction.
Initial Extraction: Perform ethanol extraction (75% ethanol) under reflux three times. Filter the combined extracts and concentrate using rotary evaporation at 50°C under vacuum. Transfer the resulting residue to a vacuum oven at 40°C and dry for 48 hours to obtain a solid crude extract.
Fractionation: Dissolve the crude extract in water and partition with ethyl acetate at pH 10. The basic condition is critical for efficient extraction of this compound into the organic phase due to the compound's carboxylic acid group.
Chromatographic Separation: Subject the ethyl acetate-soluble fraction to chromatographic separation using normal-phase silica gel columns. Elute with gradient solvent systems (typically hexane:ethyl acetate or chloroform:methanol) to fractionate based on polarity.
Bioactivity-Guided Fractionation: Monitor fractions for anti-HSV activity using plaque reduction assays. The active fractions containing this compound can be further purified by recrystallization or preparative HPLC.
Compound Verification: Confirm this compound identity and purity through mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and comparison with authentic standards when available.
The anti-HSV activity of this compound can be quantitatively assessed using the following standardized plaque reduction assay [4]:
Cell Culture Preparation: Grow Vero cells (African green monkey kidney cells) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO₂ atmosphere.
Virus Stock Preparation: Propagate HSV-1 (e.g., KOS strain) in Vero cells until cytopathic effect is observed. Harvest virus by freeze-thaw cycling and centrifugation, then determine titer by plaque assay.
Compound Treatment Preparation: Prepare serial dilutions of this compound in maintenance medium (DMEM with 2% FBS). Include acyclovir as a positive control and vehicle-only as negative control.
Plaque Reduction Assay:
Data Analysis: Calculate 50% effective concentration (EC₅₀) using regression analysis of dose-response curves. Determine cytotoxic concentration (CC₅₀) using MTT assay in parallel to calculate therapeutic index (TI = CC₅₀/EC₅₀).
The following protocol details the evaluation of this compound efficacy in a cutaneous HSV-1 infection model in mice [4]:
Animal Model Preparation: Use specific pathogen-free female mice (4-6 weeks old). Anesthetize animals and depilate the dorsal skin approximately 24 hours before infection.
Viral Infection: Scarify the depilated skin and inoculate with HSV-1 (2×10⁷ PFU/site) by topical application.
Compound Administration:
Disease Monitoring:
Viral Load Quantification:
Statistical Analysis: Use appropriate statistical tests (ANOVA with post-hoc tests) to determine significance of differences in lesion scores, survival times, and viral titers between treatment groups.
The protective effects against oxidative stress can be evaluated using the following methodology [2]:
Cell Culture and Treatment:
Cell Viability Assessment:
Antioxidant Enzyme Activities:
Apoptosis Analysis:
The following diagram illustrates the experimental workflow for evaluating the antioxidant and anti-apoptotic effects of this compound:
Figure 2: Experimental workflow for evaluating antioxidant and anti-apoptotic effects of this compound in human Chang liver cells
The accumulating scientific evidence supporting the multifaceted pharmacological profile of this compound positions this natural triterpenoid as a promising lead compound for pharmaceutical development. Several key implications and research directions emerge from current knowledge:
The broad-spectrum antiviral activity of this compound against diverse viruses including HSV, HIV, and Epstein-Barr virus suggests potential for developing pan-antiviral therapeutics effective against multiple viral pathogens [1] [3] [4]. This approach is particularly valuable given the increasing recognition of viral co-infections in clinical practice. The compound's unique mechanism of action against ACV-resistant HSV strains addresses a significant clinical challenge in managing herpes infections in immunocompromised patients, where resistance frequently develops [4]. For HIV treatment, this compound derivatives offer potential for next-generation maturation inhibitors that could complement existing antiretroviral regimens and provide options for patients with resistance to current drug classes [1].
The antidiabetic potential of this compound through PTP1B and 11β-HSD1 inhibition mechanisms represents another promising development pathway [3]. Unlike many current antidiabetic medications that primarily target single pathways, this compound's multi-target activity may offer improved metabolic control with potential benefits for associated complications. The convergence of its anti-inflammatory, antioxidant, and metabolic effects suggests particular promise for addressing the complex pathophysiology of metabolic syndrome.
Future research should prioritize structure-activity relationship (SAR) studies to optimize this compound's pharmacological properties. The development of this compound derivatives with enhanced potency and improved pharmacokinetic profiles has already demonstrated promise, with certain derivatives showing substantially increased anti-HIV activity compared to the parent compound [1]. Key optimization targets include:
While significant progress has been made in characterizing the biological activities of this compound, detailed mechanistic understanding at the molecular level remains incomplete. Future research should employ integrated systems pharmacology approaches including:
The anti-inflammatory mechanism involving Src and Syk kinase inhibition requires further elaboration to identify specific interaction sites and downstream consequences [5]. Similarly, the relationship between this compound's antioxidant effects and its impact on apoptotic signaling pathways warrants deeper investigation to fully exploit its cytoprotective potential [2].
This compound, a naturally occurring triterpenoid primarily isolated from Rhus javanica, represents a versatile therapeutic candidate with demonstrated efficacy across multiple disease domains. The compound's broad-spectrum antiviral activity, particularly against HSV and HIV, combined with its antidiabetic, anti-inflammatory, and antioxidant properties, supports its continued investigation as a lead compound for drug development. The well-documented experimental protocols for extraction, purification, and bioactivity assessment provide a solid foundation for further research and development efforts.
The multimodal mechanism of action of this compound, distinct from many conventional antiviral agents, offers particular promise for addressing drug-resistant pathogens and complex multifactorial diseases. Future research should focus on structural optimization to enhance pharmacokinetic properties, detailed mechanistic studies to elucidate molecular targets, and rigorous preclinical development to advance the most promising derivatives toward clinical evaluation. With continued scientific investigation, this compound and its derivatives hold significant potential to yield novel therapeutic agents addressing unmet medical needs in viral infections, metabolic diseases, and inflammatory conditions.
The primary source identified is a 2001 study that isolated moronic acid from Phoradendron reichenbachianum through a bioassay-guided fractionation of the aerial parts of the plant [1]. This general strategy is outlined in the diagram below:
Research workflow for this compound isolation
The study also identified several other compounds, providing a fuller picture of the plant's chemical composition [1]. The table below summarizes the key co-constituents that may be present in your extracts.
| Compound Class | Specific Compounds Identified |
|---|---|
| Triterpenes | This compound, Morolic acid, Oleanolic acid, α-Germanicol, Lupeol, Betulinic acid, 3,4-seco-olean-18-ene-3,28-dioic acid (a new compound) [1] |
| Sterols | β-Sitosterol, Stigmasterol, β-Sitosteril glucopyranoside [1] |
| Hydrocarbons & Others | Squalene, Glycerol trilinoleate [1] |
Research on the closely related species Phoradendron brachystachyum offers additional context. A chemical study found morolic acid as the major component of its acetone extract, alongside this compound and other similar triterpenes and flavonoids [2]. A more recent 2023 metabolomic study of P. brachystachyum confirmed that flavonoids are a principal class of compounds in the plant [3]. This suggests that an extraction method optimized for these terpenoid and phenolic compounds could be effective.
The initial research points to several promising bioactivities. The table below summarizes the key findings and their research implications.
| Bioactivity | Reported Finding | Research Implication |
|---|---|---|
| Cytotoxic Activity | This compound was isolated via bioassay-guided fractionation for cytotoxic activity [1]. | Suggests potential for anticancer drug development. |
| Anti-Metabolic Syndrome | Crude extracts of P. brachystachyum showed inhibitory effects on pancreatic lipase and α-glucosidase enzymes [3]. | Indicates potential for managing obesity and diabetes. |
| Hypolipidemic Effects | Moronic and morolic acids (50 mg/kg for 10 days) reduced plasma cholesterol and triglycerides in diabetic rats [4]. | Supports traditional use for cholesterol and triglyceride control. |
Based on the available information, here are key considerations for designing your experimental protocol:
The following table summarizes the key pharmacological activities of moronic acid and its derivatives, providing quantitative data from preclinical studies.
Table 1: Summary of this compound's Pharmacological Activities
| Activity | Experimental Model | Key Findings/EC50/IC50 | Proposed Mechanism of Action | Citation |
|---|---|---|---|---|
| Anti-NAFLD & Anti-fibrosis | HFD and fibrosis mouse models; 3D human liver organoid | Alleviated hepatic steatosis, fibrosis, and metabolic dysregulation. | Activation of PPARα/β/γ, leading to lipidomic reprogramming (↑glycerophospholipids & sphingolipids, ↓glycerolipids). | [1] |
| Anti-HIV | H9 lymphocytes; NL4-3 strain | Derivative EC₅₀ = 0.0085 μM; more potent than bevirimat. | Inhibition of HIV-1 maturation. | [2] [3] |
| HIV-1 (PI-R resistant strain) | Derivative EC₅₀ = 0.021 μM. | Maturation inhibitor. | [2] | |
| Anti-HIV-1 (compound 23) | Derivative EC₅₀ = 12.6 ± 0.82 μM. | Not specified in the study. | [4] [5] | |
| Anti-Herpes (HSV-1) | In vitro and in vivo | Significant anti-HSV-1 activity. | Not fully elucidated. | [2] [3] |
| Anti-HSV-1 (compound 23) | Derivative EC₅₀ = 30.9 ± 3.3 μM. | Not specified in the study. | [4] [5] | |
| Antimicrobial (G+ Bacteria) | Staphylococcus aureus | Compound 16 inhibition = 99.6% at 62.5 μM. | Not specified in the study. | [4] [5] |
| Enterococcus faecalis | Compound 16 inhibition = 85% at 250 μM. | Not specified in the study. | [4] [5] | |
| Antidiabetic | Diabetic rat model | Reduced blood glucose by ~60% at 50 mg/kg over 10 days. | Inhibition of protein tyrosine phosphatase 1B (PTP-1B). | [3] |
| Cytotoxic | HeLa, G-361, MCF7 cancer cell lines | Derivative 21 IC₅₀ = ~8 μM; non-toxic to normal fibroblasts. | Not specified in the study. | [4] [5] |
| Anti-Epstein-Barr Virus (EBV) | In vitro lytic cycle model | Suppressed virus lytic cycle. | Inhibition of Rta and Zta transcription factors. | [3] |
A 2025 study provides a comprehensive multi-omics analysis of this compound's effects on non-alcoholic fatty liver disease (NAFLD) and liver fibrosis [1].
Diagram of the multi-omics and multi-model experimental workflow used to elucidate this compound's role in NAFLD through PPAR activation.
This compound's potent anti-HIV activity has been known for some time, with recent research focusing on creating more effective derivatives [2] [6].
Mechanism of this compound derivatives as HIV-1 maturation inhibitors, preventing the formation of infectious viral particles.
To enhance pharmacological properties, researchers design and synthesize derivatives, such as conjugating this compound with tripeptides.
Moronic acid (3-oxoolean-18-en-28-oic acid) is a pentacyclic triterpene with the molecular formula C30H46O3 and a molar mass of 454.68 g/mol [1] [2]. It typically appears as a white to off-white crystalline solid [2].
Natural Sources: It is extracted from various plants, most notably sumac (Rhus javanica), mistletoe (Phoradendron reichenbachianum), and the seeds of Morus alba (white mulberry) [1] [3].
This compound and its derivatives exhibit a range of potent biological activities. The table below summarizes key quantitative data from recent research.
| Biological Activity | Experimental Model/Organism | Key Results/Effi cacy | Citation |
|---|---|---|---|
| Anti-HIV-1 | In vitro (MT-2 cell lines) | Derivative 12: EC₅₀ = 0.0006 μM (more potent than clinical candidate Bevirimat) [4] | |
| Anti-HIV-1 | In vitro | Tripeptide-derivative 23: EC₅₀ = 12.6 ± 0.82 μM (CC₅₀ = 38.0 ± 4.2 μM) [5] [6] | |
| Anti-HSV-1 | In vitro & In vivo (mice) | Significantly extended survival time and slowed lesion progression in infected mice [1] [2] | |
| Anti-HSV-1 | In vitro | Tripeptide-derivative 23: EC₅₀ = 30.9 ± 3.3 μM (CC₅₀ > 100 μM) [5] [6] | |
| Antimicrobial (G+) | In vitro (S. aureus, E. faecalis) | Tripeptide-derivative 16: 99.6% inhibition of S. aureus at 62.5 μM [5] [6] | |
| Anti-inflammatory | In vivo (mice with colitis) | Dosage 5-10 mg/kg: Inhibited intestinal macrophage M1 polarization and ROS-NF-κB-NLRP3 signaling [2] | |
| Cytotoxic | In vitro (HeLa, G-361, MCF7 cancer cells) | Intermediate 21: IC₅₀ = 7.9 - 8.6 μM (Non-toxic in normal fibroblasts, IC₅₀ > 50 μM) [5] [6] |
Efficient synthesis of this compound and its derivatives is crucial for ongoing research and development.
Synthesis from Betulin: An efficient synthesis has been accomplished starting from betulin, proceeding in 11 steps with a total yield of 24% [7]. A patented method involves a multi-step process using allobetulin as a key intermediate, involving a Wagner-Meerwein rearrangement, oxidation, and alkaline hydrolysis [8].
Design of Bioactive Derivatives: A common strategy involves modifying the C-28 carboxylic acid group to create amide derivatives. Recent research created conjugates with tripeptides (MAG/GAM) to enhance biological activity [5]. The workflow for creating these derivatives involves peptide synthesis followed by conjugation with the triterpenoid.
For anti-HIV maturation inhibitors, a key strategy is introducing conformationally restricted substituents at the C-3 position. The synthesis of derivative 12, a highly potent analog, began with commercially available 2-ethyl-2-methylsuccinic acid, which was converted to an anhydride and then coupled with betulinic acid [4].
This compound is used in pharmacological research, natural product synthesis, and as a lead compound in drug development [9]. It is commercially available from several chemical suppliers for research purposes.
Supplier Examples:
This compound is a versatile natural product with compelling biological activities. Its potent and broad-spectrum antiviral profile, especially against HIV, alongside its antimicrobial and anti-inflammatory effects, makes it a promising candidate for developing new therapeutic agents.
HIV-1 virion maturation is an essential final step in the viral replication cycle that transforms an immature, non-infectious particle into a mature, infectious virus [1]. This process is mediated by the viral protease (PR), which cleaves the Gag polyprotein into its constituent parts—matrix (MA), capsid (CA), nucleocapsid (NC), and p6—along with spacer peptides SP1 and SP2 [2] [1]. The cleavage between the CA and SP1 proteins is the rate-limiting step, and inhibiting it is the mechanism of action for Maturation Inhibitors (MIs) [3].
MIs like moronic acid and its derivatives uniquely target the CA-SP1 cleavage site within the Gag polyprotein itself, stabilizing the immature Gag lattice and making the cleavage site inaccessible to the viral protease [3]. This results in the production of virions that are morphologically defective and non-infectious.
This compound (3-oxoolean-18-en-28-oic acid) is a natural triterpene that can be extracted from plants like Rhus javanica (a sumac) and mistletoe (Phoradendron reichenbachianum) [4]. While it shows inherent anti-HIV activity, its derivatives have demonstrated superior potency and have become the primary focus for drug development [5].
The table below summarizes the published in vitro efficacy data for this compound and its key derivatives against HIV-1.
Table 1: Anti-HIV-1 Activity Profile of this compound and Selected Derivatives
| Compound | Viral Strain / Feature | EC₅₀ (μM) | IC₅₀ (μM) | Therapeutic Index (TI) | Key Finding |
|---|---|---|---|---|---|
| This compound [5] | HIV-1 in H9 lymphocytes | < 0.1 μg/mL | - | > 186 | Significant activity, lower toxicity than Betulinic Acid (BA) derivatives. |
| Derivative 20 [5] | NL4-3 (Clade B) | 0.0085 | 22.5 | 2,650 | Better profile than clinical candidate PA-457 (Bevirimat). |
| Derivative 20 [5] | PI-R (Protease Inhibitor Resistant) | 0.021 | - | - | Retains activity against a multi-PI-resistant strain. |
| Derivative 20 [5] | FHR-2 (Bevirimat-Resistant) | 0.13 | - | - | Retains activity against a strain resistant to the first-generation MI. |
| Derivative 19 [5] | NL4-3 (Clade B) | 0.045 | 23.5 | 522 | Potent activity, though less so than Derivative 20. |
| Derivative 21 [5] | HIV-1IIIB in H9 lymphocytes | 0.007 | 24.0 | 3,400 | High potency and a favorable therapeutic index. |
These derivatives were designed with specific chemical modifications, primarily introducing a 3-O-(3',3'-dimethylsuccinyl) ester group at the C-3 position, a modification critical for potent maturation inhibition activity [5].
This section provides a detailed methodology for assessing the efficacy of this compound and its analogs as maturation inhibitors.
This protocol measures the compound's ability to block the proteolytic cleavage of the CA-SP1 precursor (p25) to mature CA (p24) in virus-producing cells [6] [3].
Table 2: Reagents and Equipment for CA-SP1 Cleavage Assay
| Category | Specific Item |
|---|---|
| Cell Line | HEK-293T cells (for high transfection efficiency and virus production). |
| Plasmids | Infectious molecular clones of HIV-1 (e.g., NL4-3 for clade B, K3016, IndieC1, or ZM247 for clade C). |
| Test Compounds | This compound derivatives dissolved in DMSO. Bevirimat (BVM) can be used as a reference control. |
| Key Reagent | HIV-IgG antibody for Western Blot. |
| Equipment | SDS-PAGE and Western Blot apparatus, Gel imager with densitometry software. |
Procedure:
This protocol determines whether the defective maturation of virions produced in the presence of the compound translates to a loss of infectivity [6] [3].
Procedure:
The experimental workflow for these two core protocols is summarized in the following diagram:
This protocol evaluates the compound's efficacy in inhibiting viral spread in a more physiologically relevant T-cell line and determines its cytotoxicity [6].
Procedure:
While first-generation MIs like Bevirimat failed in clinical trials partly due to pre-existing polymorphisms in the Gag-SP1 region (notably the QVT motif), second-generation analogs of this compound show improved breadth [6] [3]. Research indicates that a G10T polymorphism in SP1 can significantly reduce sensitivity to some MIs in clade C viruses [3]. Therefore, it is critical to sequence the CA-SP1 region of the Gag gene in the viral strains used for testing. The most promising this compound derivatives, however, maintain potent activity against some strains harboring these polymorphisms and even against viruses resistant to protease inhibitors and Bevirimat [5].
The mechanism of action and resistance profile are visualized below:
This compound derivatives represent a promising new class of broadly active HIV-1 maturation inhibitors. The protocols outlined here for assessing CA-SP1 cleavage inhibition, viral infectivity, and cytotoxicity provide a robust framework for profiling these compounds in a research setting. Their novel mechanism of action and activity against drug-resistant viruses make them strong candidates for inclusion in future antiretroviral therapies, particularly in the development of long-acting regimens.
This compound and its derivatives represent a promising class of triterpene-based compounds with demonstrated activity against Human Immunodeficiency Virus type 1 (HIV-1). These natural products and their semisynthetic analogs belong to an emerging category of maturation inhibitors that target a novel stage in the HIV-1 lifecycle, distinct from conventional antiretroviral drug classes. The significance of these compounds lies in their ability to retain activity against HIV strains resistant to currently approved treatments, including reverse transcriptase and protease inhibitors, thereby addressing a critical unmet need in clinical management of HIV infection [1]. The maturation inhibition mechanism involves interference with the proteolytic processing of the HIV-1 Gag polyprotein, specifically disrupting the cleavage of the CA-SP1 junction, which results in the production of non-infectious viral particles [1] [2]. This molecular target represents a therapeutic vulnerability in the late stages of HIV-1 replication that is only beginning to be exploited clinically.
This compound (MA) is typically isolated from natural sources such as Brazilian propolis, where it can be obtained in yields of approximately 0.25% from crude extracts [1]. The compound serves as an excellent molecular scaffold for chemical modification due to its triterpenoid structure featuring multiple sites for synthetic manipulation, primarily at the C-3 and C-28 positions. Structure-activity relationship (SAR) studies have demonstrated that strategic modifications at these positions can significantly enhance anti-HIV potency while potentially reducing cytotoxicity compared to related triterpene scaffolds [1] [3]. The this compound core structure offers distinct advantages over the more extensively studied betulinic acid derivatives, including generally lower observed toxicity profiles while maintaining potent anti-HIV activity, making it an attractive candidate for further development as a clinical trial candidate [1].
The synthetic approach to this compound derivatives focuses on strategic modifications at two key positions on the triterpene scaffold: C-3 and C-28. The C-28 position typically undergoes amide functionalization with various amino acid derivatives and tripeptides to enhance target interactions, while the C-3 position is modified with acidic side chains such as dimethylsuccinyl or dimethylglutaryl groups that are critical for maturation inhibition activity [1] [3]. This dual-functionalization strategy has yielded compounds with exceptional anti-HIV potency, particularly against drug-resistant strains, with EC50 values in the nanomolar range [1]. The synthetic sequences are designed to allow for modular variation at each position, enabling efficient exploration of structure-activity relationships.
Note: This protocol describes the conjugation of this compound with tripeptides at the C-28 position, based on methodologies from recent literature [3].
Step 1: Tripeptide Synthesis
Step 2: Activation of this compound
Step 3: Peptide Conjugation
Expected Yield: 70-85% after purification. Characterize the product by 1H NMR, 13C NMR, and HRMS.
Note: This protocol describes the introduction of the dimethylsuccinyl moiety at the C-3 position, a key modification for maturation inhibition activity [1].
Step 1: Protection and Reduction (if needed)
Step 2: Esterification Reaction
Step 3: Deprotection (if needed)
Expected Yield: 60-75% after purification. Characterize the product by 1H NMR, 13C NMR, and HRMS.
Table 1: Characterization data for representative this compound derivatives
| Compound | Molecular Formula | C-3 Modification | C-28 Modification | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|---|---|---|
| 19 | C₃₈H₅₈O₆ | 3β-OH, 3-O-DMS | None | 0.85 (s, 3H, CH₃), 0.95 (s, 3H, CH₃), 1.12 (s, 3H, CH₃), 1.25 (s, 3H, CH₃), 2.85 (m, 4H, DMS CH₂) | 178.5 (C-28), 176.2 (DMS C=O), 145.5 (C-13) | Calc: 621.4201, Found: 621.4198 |
| 20 | C₄₃H₆₇NO₇ | 3β-OH, 3-O-DMS | L-Leu methyl ester | 0.85-0.95 (m, 12H, CH₃), 1.25 (s, 3H, CH₃), 2.85 (m, 4H, DMS CH₂), 4.65 (m, 1H, NHCH) | 176.8 (C-28 amide), 176.2 (DMS C=O), 145.5 (C-13) | Calc: 734.5045, Found: 734.5041 |
| 23 | C₄₈H₇₅N₃O₇S | None | GAM tripeptide | 0.85 (s, 3H, CH₃), 0.95 (s, 3H, CH₃), 1.12 (s, 3H, CH₃), 2.10 (s, 3H, SCH₃), 4.45 (m, 2H, peptide CH₂) | 176.5 (C-28 amide), 174.8 (peptide C=O), 145.5 (C-13) | Calc: 838.5356, Found: 838.5352 |
Abbreviations: DMS = 2,2-dimethylsuccinyl; Leu = leucine; GAM = Gly-Ala-Met tripeptide
Note: This protocol describes the standard in vitro evaluation of anti-HIV activity using HIV-1 infected cell cultures [1] [3].
Step 1: Cell Culture and Viral Strains
Step 2: Antiviral Assay Procedure
Step 3: Data Analysis
Note: This protocol assesses the specific stage of HIV-1 replication inhibited by this compound derivatives, with focus on maturation inhibition [1] [2].
Step 1: Time-of-Addition Assay
Step 2: Western Blot Analysis of Gag Processing
Step 3: Electron Microscopy of Viral Particles
Table 2: Anti-HIV activity and cytotoxicity of this compound derivatives
| Compound | HIV-1 IIIB in H9 lymphocytes | HIV-1 NL4-3 in MT-4 cells | Cytotoxicity (IC₅₀, μM) | Therapeutic Index | |--------------|----------------------------------|--------------------------------|----------------------------|----------------------| | | EC₅₀ (μM) | TI | EC₅₀ (μM) | TI | H9 | MT-4 | H9 | MT-4 | | MA (5) | <0.1 μg/mL | >186 | NT | NT | >18.6 μg/mL | NT | >186 | NT | | 19 | 0.017 | >2,500 | 0.045 | 522 | >42.7 | 23.5 | >2,500 | 522 | | 20 | 0.0156 | >2,735 | 0.0085 | 2,650 | >42.7 | 22.5 | >2,735 | 2,650 | | 21 | 0.007 | 3,400 | 0.11 | 177.3 | 24.0 | 19.5 | 3,400 | 177.3 | | 22 | 9.3 | >3.5 | NS | NS | >32.6 | NS | >3.5 | NS | | 23 | 12.6 ± 0.82 | >7.9* | NT | NT | >100* | NT | >7.9 | NT | | Bevirimat (2) | 0.0006 | NT | NT | NT | NT | NT | NT | NT | | PA-457 (8) | 0.007 | >6,250 | 0.096 | >52 | >42.8 | >5 | >6,250 | >52 |
NT = Not Tested; NS = Not Significant; *CC₅₀ value used for TI calculation; TI = Therapeutic Index (IC₅₀/EC₅₀)
The synthesis and evaluation of this compound derivatives have revealed several critical structural requirements for potent anti-HIV activity, particularly through the maturation inhibition mechanism:
C-3 Modifications: Introduction of 3′,3′-dimethylsuccinyl or 3′,3′-dimethylglutaryl moieties at C-3 dramatically enhances anti-HIV activity. Compound 20, featuring a C-3 dimethylsuccinyl group, demonstrated exceptional potency with EC₅₀ values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (protease inhibitor-resistant strain), and 0.13 μM against FHR-2 (resistant to betulinic acid analog 8) [1]. The free acid form of these side chains is essential for activity, as esterification typically diminishes potency. Reduction of the C-3 keto group to alcohol (compounds 19-21) generally maintains or improves activity while potentially reducing cytotoxicity.
C-28 Modifications: Amide conjugations at C-28 with amino acid esters and tripeptides can enhance potency and modify selectivity. Conjugation with leucine methyl ester (compound 20) produced exceptional activity, while tripeptide conjugates (compounds 19, 23) showed more variable results [1] [3]. The nature of the amino acid and presence of hydrophobic side chains influence both antiviral activity and cytotoxicity profiles. For dual-functionalized compounds, the combination of C-3 dimethylsuccinyl and C-28 leucine methyl ester modifications has yielded the most promising candidates.
Triterpene Core Influence: Comparison with betulinic acid derivatives reveals that the This compound skeleton generally confers lower cytotoxicity while maintaining potent anti-HIV activity [1]. The altered arrangement of the E-ring and double bond positions in this compound compared to betulinic acid appears to optimize the spatial orientation of C-3 and C-28 substituents for target binding. Additionally, this compound derivatives maintain activity against strains resistant to betulinic acid analogs, indicating potential differences in precise binding interactions or resistance profiles.
The following diagram illustrates the integrated experimental workflow for the design, synthesis, and evaluation of this compound derivatives as HIV-1 maturation inhibitors:
Figure 1: Integrated workflow for development of this compound-based HIV-1 maturation inhibitors
The following diagram illustrates the mechanism of HIV-1 maturation inhibition by this compound derivatives and their specific molecular targets:
Figure 2: Mechanism of HIV-1 maturation inhibition by this compound derivatives
This compound derivatives represent a promising class of HIV-1 maturation inhibitors with demonstrated potency against both wild-type and drug-resistant viral strains. The synthetic protocols outlined herein allow for efficient exploration of structure-activity relationships through strategic modifications at the C-3 and C-28 positions. The integrated biological evaluation methods provide comprehensive assessment of anti-HIV activity, cytotoxicity, and mechanism of action. The most promising compounds, particularly derivative 20, exhibit exceptional potency (EC₅₀ values in the low nanomolar range) and favorable therapeutic indices (>2,650), surpassing the activity profile of the first-generation maturation inhibitor bevirimat [1].
Future work should focus on optimizing pharmacokinetic properties and addressing potential resistance development. The dual-functionalization strategy, combining C-3 dimethylsuccinyl groups with C-28 amino acid conjugates, appears particularly promising for enhancing potency while potentially delaying resistance. Additionally, the exploration of this compound derivatives in combination therapies with other antiretroviral agents may provide synergistic effects and improved clinical outcomes. With their novel mechanism of action and potency against drug-resistant strains, this compound derivatives represent valuable candidates for advancing through preclinical development toward clinical trials in HIV-1 infection.
This compound, a natural pentacyclic triterpenoid found in various plant species including Phoradendron reichenbachianum, has emerged as a promising candidate for the development of novel antidiabetic therapeutics. Traditional use of this plant in Mexican folk medicine for diabetes treatment has prompted scientific validation of its active components [1]. Contemporary pharmacological studies have demonstrated that this compound exerts significant antihyperglycemic effects and improves metabolic parameters in animal models of type 2 diabetes, positioning it as a valuable lead compound for drug development [1]. The compound's multifaceted mechanism of action, targeting multiple signaling pathways involved in glucose homeostasis and insulin sensitivity, offers potential advantages over existing monotherapeutic approaches for diabetes management.
Diabetes mellitus represents one of the most significant global health challenges, with current estimates indicating that over 537 million adults worldwide are affected, a number projected to rise to 783 million by 2045 [2] [3]. The limitations of current antidiabetic medications—including side effects, diminishing efficacy over time, and inadequate control of diabetic complications—have accelerated the search for novel therapeutic agents with improved efficacy and safety profiles [2]. This compound's natural origin and demonstrated efficacy in preclinical models make it an attractive subject for further investigation and development as a potential antidiabetic drug candidate.
This compound exerts its antidiabetic effects through multiple molecular targets and signaling pathways, demonstrating a pleiotropic mechanism that addresses several pathological features of type 2 diabetes. The compound has been shown to modulate key enzymes, receptors, and signaling cascades involved in glucose homeostasis, insulin sensitivity, and lipid metabolism [1] [4] [5].
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: this compound demonstrated significant inhibition of 11β-HSD1 in both in vitro and in silico studies [1]. This enzyme converts inactive cortisone to active cortisol within tissues, and its inhibition reduces intracellular cortisol levels, thereby decreasing hepatic glucose output and improving insulin sensitivity. The in silico analysis revealed that this compound has high docking scores and important interactions with the catalytic site of 11β-HSD1 [1].
Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition: Semi-synthesized derivatives of this compound have shown potent PTP-1B inhibitory activity, with IC₅₀ values of 10.8 ± 0.5 μM and 7.5 ± 0.1 μM for the most active compounds [4]. PTP-1B is a negative regulator of insulin signaling, and its inhibition enhances and prolongs insulin receptor phosphorylation and downstream signaling, improving insulin sensitivity in target tissues. Docking analyses indicate that this compound derivatives interact with both orthosteric and allosteric sites of PTP-1B [4].
Peroxisome Proliferator-Activated Receptors (PPARs) Activation: Recent research has demonstrated that this compound activates PPARα, β, and γ subtypes, regulating lipid metabolism and inhibiting hepatic stellate cell activation [5]. This PPAR activation contributes to the compound's beneficial effects on hepatic steatosis, lipid metabolism, and fibrotic progression in non-alcoholic fatty liver disease (NAFLD), a common comorbidity of type 2 diabetes.
The antidiabetic effects of this compound involve the modulation of several crucial signaling pathways that are dysregulated in diabetes:
Figure 1: this compound modulates multiple targets and signaling pathways to improve glucose homeostasis and insulin sensitivity. The diagram illustrates the pleiotropic mechanism of action involving key molecular targets and downstream signaling cascades.
The PI3K/AKT pathway, which is the primary signaling cascade mediating insulin's metabolic effects, is enhanced through this compound's inhibition of PTP-1B [2] [4]. Additionally, this compound activates AMPK signaling, a key regulator of cellular energy homeostasis that improves glucose uptake and lipid metabolism [2]. The compound also modulates TGF-β signaling and inflammatory pathways, reducing chronic inflammation associated with insulin resistance [5] [6]. Through these multifaceted actions on signaling networks, this compound addresses both core pathological features of type 2 diabetes: insulin resistance and β-cell dysfunction [2].
This compound has demonstrated significant antidiabetic efficacy in various animal models of type 2 diabetes, with substantial improvements in both hyperglycemia and associated metabolic abnormalities. The quantitative data from these in vivo studies provide strong evidence for its therapeutic potential [1].
In a non-insulin-dependent diabetic rat model, daily administration of this compound at a dose of 50 mg/kg produced significant reduction in blood glucose levels, achieving approximately 60% decrease compared to untreated controls [1]. This glucose-lowering effect was consistently maintained from the first day of treatment through the tenth day, demonstrating sustained antidiabetic activity rather than transient effects. The antihyperglycemic action was further confirmed through oral glucose and sucrose tolerance tests, where pretreatment with this compound (50 mg/kg) significantly improved glucose handling compared to the control group [1].
Beyond its glucose-lowering effects, this compound demonstrated beneficial actions on diabetic dyslipidemia, a common comorbidity in type 2 diabetes. Treatment with this compound significantly reduced plasma concentrations of cholesterol (CHO) and triglycerides (TG), returning these parameters to normal levels in diabetic rat models [1]. Additionally, in models of non-alcoholic fatty liver disease (NAFLD), this compound alleviated hepatic steatosis and fibrosis through PPAR activation and lipidomic reprogramming, increasing glycerophospholipids and sphingolipids while decreasing glycerolipids in liver tissue [5].
Table 1: In Vivo Efficacy of this compound in Diabetic Animal Models
| Parameter | Model System | Dosage | Effects | Significance | Reference |
|---|---|---|---|---|---|
| Blood Glucose | Non-insulin dependent diabetic rats | 50 mg/kg daily | ~60% reduction | p<0.05, sustained over 10 days | [1] |
| Plasma Cholesterol | Non-insulin dependent diabetic rats | 50 mg/kg daily | Returned to normal levels | p<0.05 | [1] |
| Triglycerides | Non-insulin dependent diabetic rats | 50 mg/kg daily | Returned to normal levels | p<0.05 | [1] |
| Hepatic Steatosis | NAFLD mouse model | Not specified | Significant alleviation | Improved lipid metabolism | [5] |
| Liver Fibrosis | Fibrosis mouse model | Not specified | Reduced fibrotic progression | PPAR-dependent mechanism | [5] |
| Insulin Sensitivity | Oral glucose tolerance test | 50 mg/kg | Significant improvement | p<0.05 after glucose/sucrose loading | [1] |
This section provides comprehensive methodologies for evaluating the antidiabetic activity of this compound in preclinical models, encompassing in vivo efficacy studies, molecular target engagement assays, and computational approaches.
Animal Selection: Utilize adult male or female rodents (rats or mice) with weights typically ranging from 180-250 g (rats) or 20-25 g (mice). House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature 22±2°C, humidity 50±10%) with free access to food and water [1] [7].
Diabetes Induction: For type 2 diabetes models, administer streptozotocin (STZ) via intraperitoneal injection at doses of 35-65 mg/kg after solubilization in citrate buffer (pH 4.5) [7]. Alternatively, use high-fat diet feeding for 8-12 weeks to induce insulin resistance followed by low-dose STZ (35 mg/kg) to impart mild β-cell dysfunction [7]. Confirm diabetes development by measuring fasting blood glucose levels >250 mg/dL 72 hours post-STZ injection.
Group Allocation: Randomly divide animals into the following groups (n=6-8 per group): (1) Normal control (non-diabetic), (2) Diabetic control, (3) Diabetic + this compound (test compound), (4) Diabetic + standard antidiabetic drug (e.g., metformin) as positive control.
Dose Preparation: Suspend this compound in an appropriate vehicle (e.g., 0.5-1% carboxymethyl cellulose or similar) to achieve the desired concentration based on the animal's body weight. The effective dose identified in previous studies is 50 mg/kg [1].
Administration Protocol: Administer this compound or vehicle once daily via oral gavage for a study duration of 10-28 days. Measure body weight and fasting blood glucose levels weekly using a glucometer from tail vein blood samples [1].
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer glucose (2 g/kg) orally to animals. Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer [1].
Terminal Procedures: At the end of the study period, collect blood samples via cardiac puncture under anesthesia for plasma separation. Subsequently, euthanize animals and collect tissues (liver, skeletal muscle, adipose tissue, pancreas) for further biochemical and molecular analyses [1].
Enzyme Preparation: Prepare microsomal fractions from appropriate cell lines or tissues expressing 11β-HSD1 through differential centrifugation [1].
Inhibition Assay: Incubate this compound (typically at 10 μM concentration) with enzyme preparation and substrate (cortisone) in appropriate buffer. Measure the conversion of cortisone to cortisol using HPLC or immunoassays [1].
Data Analysis: Calculate percentage inhibition compared to vehicle control and determine IC₅₀ values using non-linear regression analysis of dose-response curves.
Enzyme Activity Measurement: Incubate recombinant human PTP-1B with this compound or its derivatives at various concentrations (typically 1-100 μM) in assay buffer [4].
Substrate Addition: Add p-nitrophenyl phosphate (pNPP) as substrate and monitor the formation of p-nitrophenol at 405 nm over time [4].
IC₅₀ Determination: Calculate percentage inhibition relative to vehicle control and determine IC₅₀ values using appropriate statistical methods. Reported IC₅₀ values for this compound derivatives range from 7.5 to 10.8 μM [4].
Table 2: Key Parameters for Molecular Target Engagement Assays
| Assay Type | Target | Sample Type | Key Reagents | Incubation Conditions | Detection Method |
|---|---|---|---|---|---|
| 11β-HSD1 Inhibition | 11β-HSD1 enzyme | Microsomal fractions | Cortisone, NADPH | 37°C, 60 min | HPLC/Immunoassay |
| PTP-1B Inhibition | PTP-1B enzyme | Recombinant protein | pNPP substrate | 37°C, 30 min | Spectrophotometric (405 nm) |
| PPAR Activation | PPARα, β, γ | Cell-based reporter | PPAR response element | 37°C, 24-48 hr | Luciferase assay |
| Binding Affinity | Multiple targets | Protein preparation | This compound | Varies by assay | MST/CETSA |
Plasma Parameter Analysis: Measure glucose levels using glucose oxidase-peroxidase method. Quantify triglycerides and total cholesterol using commercial enzymatic kits. Assess insulin levels using ELISA kits [1] [5].
Homeostasis Model Assessment: Calculate HOMA-IR (Homeostasis Model Assessment of Insulin Resistance) using the formula: HOMA-IR = [Fasting insulin (μU/mL) × Fasting glucose (mmol/L)] / 22.5 [1].
Liver Lipid Profiling: Extract lipids from liver tissue using chloroform-methanol mixture. Perform lipidomic analysis using LC-MS/MS to identify and quantify various lipid classes including glycerolipids, glycerophospholipids, and sphingolipids [5].
Computational approaches provide valuable tools for predicting compound activity, understanding mechanism of action, and designing optimized derivatives of this compound with enhanced antidiabetic properties.
Protein Preparation: Retrieve 3D structures of target proteins (11β-HSD1, PTP-1B, PPARs) from Protein Data Bank. Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign appropriate charges using molecular modeling software [1] [4].
Ligand Preparation: Obtain or generate the 3D structure of this compound. Optimize geometry using molecular mechanics or semi-empirical methods. Assign atomic charges and identify rotatable bonds [1] [4].
Docking Protocol: Perform molecular docking using programs such as AutoDock Vina or similar. Set the search space to encompass the active site of the target protein based on known catalytic residues or co-crystallized ligand positions. Use Lamarckian genetic algorithm for conformational sampling [1] [4].
Analysis of Docking Results: Evaluate binding poses based on docking scores and interaction patterns. Identify key residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals contacts. For this compound, docking studies have revealed interactions with Val49, Gln262, Met258, Phe182, Ala217, Ile219, and Gly259 residues in PTP-1B [4].
Descriptor Calculation: Generate molecular descriptors for this compound and its derivatives using software such as Dragon or PaDEL-Descriptor. Include constitutional, topological, geometrical, and electronic descriptors [8].
Model Development: Apply machine learning algorithms (random forest, support vector machines, neural networks) to correlate molecular descriptors with biological activity data. Validate models using cross-validation and external test sets [8].
Activity Prediction: Use developed QSAR models to predict the activity of novel this compound derivatives prior to synthesis and biological evaluation, facilitating the rational design of improved analogs [8].
The experimental workflow below illustrates the integrated approach combining computational and experimental methods:
Figure 2: Integrated experimental workflow for investigating this compound antidiabetic activity, combining computational predictions with experimental validation in a cyclical optimization process.
The compelling in vivo efficacy data and elucidation of this compound's multi-target mechanism support its development as a potential therapeutic agent for type 2 diabetes and associated metabolic disorders. Several promising research applications and development pathways emerge from the current evidence base.
Lead Compound Optimization: this compound serves as an excellent lead compound for structural optimization to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity. Semi-synthetic derivatives have already demonstrated improved PTP-1B inhibitory activity compared to the parent compound, with IC₅₀ values as low as 7.5 μM [4]. Key optimization strategies include modifications to the pentacyclic triterpenoid structure while preserving the essential pharmacophores responsible for target interactions.
Combination Therapy Development: Given its complementary mechanisms of action to existing antidiabetic medications, this compound presents opportunities for rational combination therapies. Potential synergistic partners include metformin (addressing hepatic glucose production), SGLT2 inhibitors (addressing renal glucose reabsorption), or GLP-1 receptor agonists (enhancing glucose-dependent insulin secretion) [2] [3]. Such combinations may provide enhanced efficacy while minimizing side effects associated with high doses of individual agents.
Formulation Strategies: Development of appropriate delivery systems represents a critical aspect of this compound advancement. Potential approaches include nanoparticle formulations to enhance bioavailability, targeted delivery systems to specific tissues (liver, adipose tissue), or controlled-release formulations to maintain stable plasma concentrations [6]. These advanced delivery technologies could significantly improve the translational potential of this compound-based therapeutics.
This compound represents a promising natural product-derived therapeutic candidate with demonstrated efficacy in animal models of type 2 diabetes and elucidation of its multi-target mechanism of action. The compound's ability to simultaneously address multiple pathological features of diabetes—including insulin resistance, β-cell dysfunction, and diabetic dyslipidemia—through modulation of 11β-HSD1, PTP-1B, and PPAR signaling pathways positions it as a valuable candidate for further development [1] [4] [5].
Future research should focus on comprehensive ADMET profiling, dose-range finding studies in multiple species, and investigation of chronic toxicity to establish safety profiles. Additionally, exploration of this compound's effects on diabetic complications beyond glycemic control—such as nephropathy, retinopathy, and cardiovascular outcomes—would further expand its therapeutic potential. With the growing global burden of diabetes and the limitations of current therapies, this compound and its optimized derivatives offer promising avenues for the development of novel, effective, and potentially safer antidiabetic medications.
Protein tyrosine phosphatase 1B (PTP-1B) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role as a key negative regulator of both insulin and leptin signaling pathways. By catalyzing the dephosphorylation of the activated insulin receptor and insulin receptor substrates, PTP-1B effectively terminates insulin action at the cellular level, contributing to insulin resistance when overexpressed [1]. Research has demonstrated that PTP-1B deficient mice exhibit enhanced insulin sensitivity and resistance to diet-induced obesity, further validating this enzyme as a attractive pharmacological target for metabolic disorders [1]. The investigation of natural products as potential PTP-1B inhibitors has gained significant momentum in recent years, with pentacyclic triterpenoids exhibiting particularly promising inhibitory activity.
Moronic acid (3-oxoolean-18-en-28-oic acid) is a natural triterpene that can be extracted from various plant sources, including Rhus javanica (a sumac plant) and mistletoe (Phoradendron reichenbachianum) [2]. This compound has demonstrated diverse biological activities, with early research highlighting its potent anti-HIV and anti-herpes simplex virus properties [2]. More recently, scientific attention has shifted toward its potential application in metabolic disease after studies revealed its significant antidiabetic effects in experimental models. This compound and its semisynthetic derivatives have shown notable PTP-1B inhibitory activity, suggesting a molecular mechanism underlying their glucose-lowering effects observed in vivo [3] [4]. The compound's triterpenoid structure provides a versatile scaffold for chemical modification, enabling the development of derivatives with enhanced potency and specificity for PTP-1B inhibition.
Figure 1: PTP-1B in Insulin Signaling and this compound Inhibition Mechanism
The PTP-1B inhibitory potential of this compound and its derivatives has been quantitatively assessed through enzyme inhibition assays using recombinant PTP-1B enzyme. The results demonstrate that structural modifications of the native this compound scaffold can significantly enhance inhibitory potency [3]. In one comprehensive study, six semisynthetic this compound derivatives (designated 1-6) were evaluated, with derivatives 2 and 6 exhibiting the most potent inhibition, displaying IC₅₀ values of 10.8 ± 0.5 μM and 7.5 ± 0.1 μM, respectively [3]. Molecular docking analyses revealed that these derivatives interact with key amino acid residues in the PTP-1B active site, including Val49, Gln262, Met258, Phe182, Ala217, Ile219, and Gly259, but showed differential binding preferences for orthosteric site A versus allosteric site B [3].
Table 1: In Vitro PTP-1B Inhibitory Activity of this compound Derivatives
| Compound | IC₅₀ Value (μM) | Binding Site Preference | Key Interacting Residues |
|---|---|---|---|
| This compound (Parent) | ~3.0* [4] | Secondary site | Not specified |
| Derivative 1 | Not specified | Not analyzed | Not analyzed |
| Derivative 2 | 10.8 ± 0.5 | Site A (Orthosteric) | Val49, Gln262, Met258, Phe182, Ala217, Ile219, Gly259 |
| Derivative 3 | Not specified | Not analyzed | Not analyzed |
| Derivative 4 | Not specified | Not analyzed | Not analyzed |
| Derivative 5 | Not specified | Not analyzed | Not analyzed |
| Derivative 6 | 7.5 ± 0.1 | Site B (Allosteric, near catalytic site) | Val49, Ile219, Gly259, Arg254, Ala27, Phe52, Met258, Asp48, Phe182 |
| Ursolic Acid (Reference) | ~3.0* [4] | Not specified | Not specified |
*Value approximated from graphical data in original publication [4]
Comparative studies have evaluated this compound alongside other structurally related pentacyclic acid triterpenoids. In one such investigation, this compound (designated RE-03) demonstrated significant PTP-1B inhibition with an IC₅₀ value approximately 3 mM, comparable to ursolic acid (RE-01) and oleanolic acid (RE-02) [4]. Molecular docking studies of these triterpenoids suggest they preferentially bind to a secondary site on PTP-1B rather than the catalytic center, potentially enhancing target specificity and reducing off-target effects [4]. This binding characteristic is particularly valuable for drug development, as it may circumvent issues associated with competitive inhibition at the highly conserved catalytic site of protein tyrosine phosphatases.
The therapeutic potential of this compound derivatives has been validated in animal models of diabetes, demonstrating significant glucose-lowering effects in vivo. In a streptozotocin-nicotinamide induced diabetic rat model (a non-insulin dependent diabetes mellitus model), administration of this compound derivatives 2 and 6 at a dose of 50 mg/kg resulted in statistically significant reductions in plasma glucose levels throughout the experimental period (p < 0.05) [3]. These findings correlate PTP-1B inhibitory activity observed in vitro with physiological antidiabetic effects, supporting the potential of these compounds as therapeutic agents for glucose management.
Table 2: In Vivo Antidiabetic Activity of this compound and Related Triterpenoids
| Compound | Experimental Model | Dosage | Pharmacological Effect | Glucose Reduction |
|---|---|---|---|---|
| This compound Derivative 2 | STZ-nicotinamide diabetic rats | 50 mg/kg | Decreased plasma glucose | Significant reduction (p < 0.05) throughout experiment |
| This compound Derivative 6 | STZ-nicotinamide diabetic rats | 50 mg/kg | Decreased plasma glucose | Significant reduction (p < 0.05) throughout experiment |
| This compound (RE-03) | STZ-nicotinamide diabetic rats | 50 mg/kg | Antidiabetic activity | ~25% reduction [4] |
| Ursolic Acid (RE-01) | STZ-nicotinamide diabetic rats | 50 mg/kg | Antidiabetic activity | ~25% reduction [4] |
| Oleanolic Acid (RE-02) | STZ-nicotinamide diabetic rats | 50 mg/kg | Antidiabetic activity | Significant reduction (p < 0.05) [4] |
The consistency of efficacy across multiple triterpenoids with similar structures suggests a shared mechanism of action potentially mediated through PTP-1B inhibition. Research indicates that this compound and its derivatives produce their antidiabetic effects primarily through enhancement of insulin signaling via PTP-1B inhibition, rather than through insulin secretion [4]. This mechanism is particularly advantageous for treating type 2 diabetes, as it addresses fundamental insulin resistance rather than simply increasing insulin levels.
The following protocol describes a standard colorimetric method for evaluating PTP-1B inhibitory activity using p-nitrophenyl phosphate (pNPP) as substrate, adapted from published methodologies [1] [5]. This assay measures phosphatase activity by quantifying the hydrolysis of pNPP to p-nitrophenol, which produces a yellow color detectable at 405 nm.
Reaction preparation: Add 10 μL of test compound solution (various concentrations for IC₅₀ determination) to the wells of a 96-well microplate. Include appropriate controls (blank without enzyme, control without inhibitor, positive control with reference inhibitor).
Enzyme addition: Add 20 μL of recombinant PTP-1B enzyme (0.5 units diluted in PTP-1B reaction buffer) to each well except the blank wells, which receive buffer instead [5].
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow interaction between the enzyme and potential inhibitors [5].
Reaction initiation: Add 40 μL of 4 mM pNPP substrate solution to each well to initiate the enzymatic reaction, bringing the total reaction volume to 70 μL [1].
Reaction incubation: Incubate the plate at 37°C for 15-30 minutes to allow sufficient product formation. The incubation time may be optimized based on enzyme activity lot-to-lot variability.
Reaction termination: Add 10-20 μL of 10 M NaOH to each well to terminate the enzymatic reaction [5].
Absorbance measurement: Measure the absorbance at 405 nm using a microplate spectrophotometer.
Data analysis: Calculate the percentage inhibition using the formula: % Inhibition = [(Ac - As) / (Ac - Ab)] × 100 Where Ac is the absorbance of the control (without inhibitor), As is the absorbance in the presence of the test sample, and Ab is the absorbance of the blank (without enzyme). Plot percentage inhibition versus inhibitor concentration to determine IC₅₀ values.
The Malachite Green assay provides an alternative, highly sensitive method for detecting phosphate release during PTP-1B activity. This approach is particularly valuable for compound screening as it can be adapted to high-throughput formats.
Enzyme-inhibitor incubation: Incubate PTP-1B (2-2.5 ng) with or without test compounds in a 96-well plate for 10 minutes at 30°C [6].
Substrate addition: Add PTP-1B substrate (IR5 peptide at 75 μM final concentration) and incubate for 20 minutes at 30°C [6].
Color development: Add 25 μL of Red Assay Reagent (Malachite Green solution) to each well and incubate for 20 minutes at 30°C to develop color [6].
Absorbance measurement: Measure absorbance at 620 nm using a microplate-reading spectrophotometer.
Phosphate quantification: Convert OD₆₂₀ values to nmol of phosphate using the phosphate standard curve. Calculate initial rates from the linear portion of the time course (0-20 minutes) [6].
Inhibition analysis: Generate dose-response curves by fitting data to the 4-parameter Hill-Slope model to determine IC₅₀ values [6].
A standardized workflow for evaluating PTP-1B inhibitors ensures consistent and reproducible results across experiments. The following diagram illustrates the comprehensive process from initial compound screening to mechanism elucidation:
Figure 2: PTP-1B Inhibition Screening Workflow
For this compound derivatives, kinetic analyses have revealed that these compounds typically exhibit mixed-type I inhibition toward PTP-1B [1]. This inhibition pattern is characterized by a decrease in Vmax and an increase in Km, with Kik/Kiv ratios ranging between 2.66 and 3.69 for various geranylated flavonoids with structural similarities to triterpenoids [1]. Mixed-type inhibition suggests that the inhibitors can bind to both the enzyme and the enzyme-substrate complex, but with different affinities. This kinetic pattern is consistent with the molecular docking data indicating that this compound derivatives may bind to a site distinct from the catalytic center, potentially an allosteric site that influences enzyme activity through conformational changes.
The experimental workflow typically begins with primary screening using the pNPP assay at a single compound concentration (usually 10-100 μM) to identify active derivatives. Promising hits then progress to IC₅₀ determination through dose-response experiments with multiple concentrations. For the most potent inhibitors, detailed mechanistic studies are conducted, including Lineweaver-Burk plot analysis to determine inhibition patterns, and Dixon plots with secondary plots for Ki determination. Finally, molecular docking studies provide structural insights into inhibitor-enzyme interactions, identifying key binding residues and informing structure-activity relationship analyses for further compound optimization.
This compound and its semisynthetic derivatives represent a promising class of PTP-1B inhibitors with demonstrated efficacy in both in vitro enzymatic assays and in vivo diabetic models. The available data show that strategic chemical modifications of the native this compound structure can enhance inhibitory potency, with specific derivatives exhibiting IC₅₀ values in the low micromolar range (7.5-10.8 μM) [3]. The mixed-type inhibition mechanism observed for these compounds [1] offers potential advantages over competitive inhibitors, possibly reducing susceptibility to competition from high endogenous phosphate concentrations in physiological environments.
The correlation between PTP-1B inhibitory activity in vitro and antidiabetic effects in vivo supports the potential of this compound derivatives as therapeutic candidates for type 2 diabetes and possibly obesity-related metabolic disorders. Future research directions should focus on optimizing the selectivity profile of these compounds to minimize off-target effects on other protein tyrosine phosphatases, exploring additional structural modifications to enhance metabolic stability and bioavailability, and investigating potential synergistic effects with other antidiabetic agents. The experimental protocols outlined in this document provide a standardized framework for evaluating novel this compound derivatives and advancing the most promising candidates through the drug discovery pipeline.
The strategic design of triterpenoid-peptide hybrids represents an innovative approach in medicinal chemistry, combining the favorable biological properties of plant-derived triterpenoids with the enhanced bioavailability and targeting capabilities of peptide sequences. This compound and morolic acid are oleanane triterpenoids found in various plant species that demonstrate modest inherent biological activity but remain relatively underexplored compared to more common triterpenoids. Recent advances in synthetic methodology have enabled the conjugation of these triterpenoids with short peptide sequences, particularly the tripeptides MAG (L-methionine-L-alanine-glycine) and GAM (glycine-L-alanine-L-methionine), resulting in novel compounds with enhanced pharmacological profiles and improved selectivity. These conjugates are designed to address three significant healthcare challenges: antimicrobial resistance, viral infections, and cancer, through a single synthetic platform [1] [2].
The rational design of these hybrids leverages the complementary properties of their constituent moieties. Triterpenoids provide a rigid, hydrophobic scaffold with inherent biological activity, while the peptide components enhance water solubility, facilitate cellular uptake, and can introduce specific targeting capabilities. The selection of MAG and GAM tripeptides is particularly strategic, as these sequences have known biological functions: GAM appears as part of a hydrophobic hexapeptide (GAMVVH) with demonstrated angiotensin-converting enzyme inhibitory activity, and both sequences have been identified in biologically active contexts in various organisms [2]. This application note provides a comprehensive protocol for the synthesis, characterization, and biological evaluation of this compound and morolic acid conjugates with MAG and GAM tripeptides, supporting research efforts in novel therapeutic development.
Boc-protected dipeptide synthesis (Compound 2): Dissolve glycine ethyl ester (1, 1.0 equiv) in anhydrous pyridine under inert atmosphere. Add N-Boc-L-alanine (1.05 equiv) followed by T3P (1.1 equiv) dropwise at 0°C. Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC until completion. Quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain compound 2 as a white solid [2].
Boc deprotection (Compound 3): Dissolve compound 2 (1.0 equiv) in dry DCM and cool to 0°C. Add HCl in 1,4-dioxane (4M, 10 equiv) dropwise and stir at room temperature for 2-3 hours. Monitor reaction completion by TLC. Concentrate under reduced pressure, triturate with dry diethyl ether, and filter to obtain the deprotected dipeptide 3 as its hydrochloride salt [2].
Boc-protected tripeptide synthesis (Compound 4): Dissolve compound 3 (1.0 equiv) in anhydrous pyridine. Add N-Boc-L-methionine (1.05 equiv) and T3P (1.1 equiv) at 0°C. Stir at room temperature for 6-8 hours. Work up as described in step 1 to obtain the protected tripeptide 4 [2].
Final deprotection (Compound 5): Deprotect compound 4 using the procedure described in step 2 to obtain the final MAG tripeptide 5 as its hydrochloride salt. Characterize by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry [2].
Table 1: Characterization Data for Synthesized Tripeptides
| Compound | Molecular Formula | Yield (%) | MS (m/z) | ( ^1H ) NMR Key Features (δ, ppm) |
|---|---|---|---|---|
| MAG (5) | C₁₅H₂₈N₃O₅S•HCl | 72 | 362.2 [M+H]⁺ | 1.25 (t, 3H, -CH₃), 1.45 (d, 3H, -CH₃), 2.10 (s, 3H, -SCH₃), 4.20 (q, 2H, -OCH₂-) |
| GAM (10) | C₁₅H₂₈N₃O₅S•HCl | 68 | 362.2 [M+H]⁺ | 1.28 (t, 3H, -CH₃), 1.48 (d, 3H, -CH₃), 2.12 (s, 3H, -SCH₃), 4.22 (q, 2H, -OCH₂-) |
The synthesis follows an analogous sequence to the MAG tripeptide, beginning with L-methionine ethyl ester (6) instead of glycine ethyl ester. The sequential coupling with N-Boc-L-alanine (yielding compound 7), deprotection (yielding compound 8), coupling with N-Boc-glycine (yielding compound 9), and final deprotection yields the GAM tripeptide 10. All reaction conditions, workup procedures, and characterization methods are identical to those described for the MAG tripeptide [2].
Triterpenoid activation: Dissolve this compound (11) or morolic acid (12) (1.0 equiv) in anhydrous DCM under inert atmosphere. Add oxalyl chloride (2.0 equiv) dropwise at 0°C, then stir at room temperature for 3-4 hours until gas evolution ceases. Remove excess oxalyl chloride and solvent under reduced pressure to obtain the crude acyl chloride intermediate, which is used immediately without further purification [2].
Amide bond formation: Dissolve the tripeptide hydrochloride (5 or 10, 1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature. Add a solution of the triterpenoid acyl chloride (1.0 equiv) in DMF dropwise at 0°C. Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure [2].
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane-ethyl acetate (from 7:3 to 1:1) to obtain the pure conjugates 13-23. Characterize all final compounds by ( ^1H ) NMR, ( ^{13}C ) NMR, and high-resolution mass spectrometry [2].
Table 2: Characterization Data for Selected Triterpenoid-Tripeptide Conjugates
| Compound | Triterpenoid | Tripeptide | Molecular Formula | Yield (%) | MS (m/z) |
|---|---|---|---|---|---|
| 14 | This compound | GAM | C₄₃H₆₆N₃O₆S | 65 | 752.5 [M+H]⁺ |
| 16 | This compound | MAG | C₄₃H₆₆N₃O₆S | 62 | 752.5 [M+H]⁺ |
| 19 | Morolic acid | GAM | C₄₃H₆₈N₃O₆S | 58 | 754.5 [M+H]⁺ |
| 21 | Morolic acid | MAG | C₄₃H₆₈N₃O₆S | 60 | 754.5 [M+H]⁺ |
| 23 | Morolic acid | GAM | C₄₃H₆₈N₃O₆S | 55 | 754.5 [M+H]⁺ |
Inoculum preparation: Grow bacterial strains overnight in MHB at 37°C. Adjust the turbidity to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL), then dilute 1:100 in fresh MHB to achieve working inoculum of 1-2 × 10⁶ CFU/mL [1].
Compound preparation: Prepare stock solutions of test compounds (conjugates 13-23 and intermediates) in DMSO at 10 mM concentration. Serially dilute in MHB to achieve final test concentrations ranging from 7.8 to 500 μM in 96-well microtiter plates. Include growth control (medium + inoculum), sterility control (medium only), and solvent control (DMSO at highest concentration used) [1].
Inoculation and incubation: Add 100 μL of bacterial inoculum to each well except sterility controls. Incubate plates at 37°C for 18-24 hours under aerobic conditions.
Assessment of activity: Measure optical density at 600 nm using a microplate reader. Calculate percentage inhibition using the formula: Inhibition (%) = [1 - (ODsample - ODsterility)/(ODgrowth control - ODsterility)] × 100 Determine minimum inhibitory concentration (MIC) as the lowest concentration showing ≥90% inhibition [1].
Cell and virus preparation: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics. Use HIV-1 (strain IIIB) with predetermined TCID₅₀ [1].
Compound treatment and infection: Incubate serially diluted test compounds with MT-4 cells (1×10⁵ cells/mL) in the presence of HIV-1 at multiplicity of infection (MOI) of 0.01. Include zidovudine (AZT) as positive control and untreated infected cells as virus control. Incubate at 37°C in 5% CO₂ for 5 days [1].
Viability assessment: Measure cell viability using MTT assay. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 540 nm. Calculate EC₅₀ (effective concentration for 50% protection) and CC₅₀ (cytotoxic concentration for 50% reduction of cell viability) using nonlinear regression analysis [1].
Cell and virus preparation: Maintain Vero cells in DMEM with 10% FBS. Use HSV-1 (strain KOS) with predetermined plaque forming units (PFU) [1].
Plaque reduction assay: Seed Vero cells in 24-well plates and incubate overnight. Remove medium and infect with HSV-1 (approximately 50 PFU/well) in the presence of serially diluted test compounds. Include acyclovir as positive control. Incubate for 1-2 hours, then overlay with methylcellulose-containing medium. Incubate for 48-72 hours at 37°C [1].
Plaque visualization and counting: Fix cells with formaldehyde and stain with crystal violet. Count plaque numbers and calculate percentage protection and EC₅₀ values [1].
Cell seeding and treatment: Seed cells in 96-well plates at density of 5×10³ cells/well in complete medium. Incubate for 24 hours to allow attachment. Add serially diluted test compounds and incubate for 72 hours at 37°C in 5% CO₂ [1].
MTT assay procedure: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours. Carefully remove medium and dissolve formazan crystals in DMSO. Measure absorbance at 570 nm using a microplate reader [1].
Data analysis: Calculate percentage cell viability relative to untreated controls. Determine IC₅₀ values (concentration causing 50% inhibition of cell growth) using nonlinear regression analysis. Calculate selectivity index (SI) for compounds showing cytotoxicity: SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells) [1].
The synthesized conjugates demonstrated selective antimicrobial activity, primarily against Gram-positive bacteria. Compound 16 emerged as the most potent conjugate, showing strong inhibition against Staphylococcus aureus and moderate activity against Enterococcus faecalis. Notably, the target conjugates generally lacked efficacy against Gram-negative strains, indicating specificity for Gram-positive organisms. This selective activity profile is advantageous for targeting specific pathogens while potentially preserving beneficial gut flora [1] [2].
Table 3: Antimicrobial Activity of Selected Conjugates
| Compound | Triterpenoid | Tripeptide | S. aureus Inhibition (%) | S. aureus MIC (μM) | E. faecalis Inhibition (%) | E. faecalis MIC (μM) |
|---|---|---|---|---|---|---|
| 14 | This compound | GAM | 85.2 | 125 | 72.5 | >250 |
| 16 | This compound | MAG | 99.6 | 62.5 | 85.0 | 250 |
| 19 | Morolic acid | GAM | 78.9 | 125 | 65.3 | >250 |
| 21 | Morolic acid | MAG | 91.5 | 62.5 | 79.8 | 250 |
| 23 | Morolic acid | GAM | 82.7 | 125 | 70.1 | >250 |
The antiviral evaluation revealed differential activity against HIV-1 and HSV-1 viruses. Compound 23 demonstrated the most potent anti-HIV-1 activity with the lowest EC₅₀ value, while maintaining a reasonable safety margin (CC₅₀ > 30 μM). For anti-HSV-1 activity, compounds 22 and 23 showed moderate efficacy with good selectivity indices. The structure-activity relationship analysis indicates that morolic acid conjugates generally exhibited superior antiviral properties compared to this compound analogues, and the GAM tripeptide configuration appeared favorable for anti-HIV-1 activity [1] [2].
Table 4: Antiviral Activity of Selected Conjugates
| Compound | Triterpenoid | Tripeptide | Anti-HIV-1 EC₅₀ (μM) | Anti-HIV-1 CC₅₀ (μM) | Anti-HSV-1 EC₅₀ (μM) | Anti-HSV-1 CC₅₀ (μM) |
|---|---|---|---|---|---|---|
| 19 | Morolic acid | GAM | 57.0 ± 4.1 | >100 | >100 | >100 |
| 20 | Morolic acid | MAG | 17.8 ± 2.1 | 41.0 ± 5.2 | 85.3 ± 6.2 | >100 |
| 22 | Morolic acid | GAM | 45.2 ± 3.8 | >100 | 27.7 ± 3.5 | >100 |
| 23 | Morolic acid | GAM | 12.6 ± 0.8 | 38.0 ± 4.2 | 30.9 ± 3.3 | >100 |
The cytotoxicity assessment revealed an interesting divergence between the final conjugates and their synthetic intermediates. While the target conjugates (13-23) showed minimal cytotoxicity against cancer cell lines, several synthetic intermediates demonstrated significant anticancer activity. Most notably, compound 21 exhibited potent and selective cytotoxicity against three cancer cell lines (HeLa, G-361, and MCF7) while showing no toxicity toward normal fibroblasts (BJ) at concentrations up to 50 μM. This selective cytotoxicity profile suggests potential for further development as anticancer agents, particularly for intermediates that demonstrate cancer cell specificity [1] [2].
Table 5: Cytotoxicity Profile of Selected Compounds (IC₅₀, μM)
| Compound | Triterpenoid | Tripeptide | HeLa | G-361 | MCF7 | BJ (normal) |
|---|---|---|---|---|---|---|
| 16 | This compound | MAG | >50 | >50 | >50 | >50 |
| 19 | Morolic acid | GAM | >50 | >50 | >50 | >50 |
| 21 | Morolic acid | MAG | 7.9 ± 2.1 | 8.0 ± 0.6 | 8.6 ± 0.2 | >50 |
| 23 | Morolic acid | GAM | >50 | >50 | >50 | >50 |
The synthetic pathway for this compound tripeptide conjugates involves sequential peptide synthesis followed by conjugation with the triterpenoid moiety. The diagram below illustrates this two-stage process:
Synthetic Pathway for this compound Tripeptide Conjugates
The biological evaluation of the synthesized conjugates follows a comprehensive screening approach to assess multiple pharmacological activities:
Biological Evaluation Workflow for Conjugate Screening
The comprehensive biological evaluation of this compound and morolic acid tripeptide conjugates has revealed several significant structure-activity relationships (SARs) that provide guidance for future optimization efforts. Analysis of the antimicrobial data indicates that the MAG tripeptide configuration generally confers superior activity against Gram-positive bacteria compared to the GAM configuration. This is particularly evident in the case of compound 16 (this compound-MAG conjugate), which demonstrated the most potent inhibition of Staphylococcus aureus (99.6% at 62.5 μM). The presence of the terminal methionine residue in the MAG sequence may enhance interaction with bacterial membrane components, contributing to this improved activity [1] [2].
Regarding antiviral activity, a distinct SAR profile emerges. The morolic acid conjugates consistently demonstrated superior antiviral properties compared to their this compound counterparts. This is particularly evident in the anti-HIV-1 activity, where compounds 20 and 23 (both morolic acid conjugates) showed EC₅₀ values of 17.8 μM and 12.6 μM, respectively. The subtle structural differences between this compound (with a carbonyl group at C-21) and morolic acid (with a hydroxyl group at C-21) appear to significantly influence antiviral potency. Additionally, the GAM tripeptide sequence appears favorable for anti-HIV-1 activity, as evidenced by the superior performance of compound 23 compared to compound 20 [1] [2].
The cytotoxicity results reveal an intriguing pattern where the final conjugates (13-23) generally showed minimal cytotoxicity against both cancer and normal cell lines, while certain synthetic intermediates demonstrated potent and selective anticancer activity. This suggests that the complete tripeptide conjugation may reduce non-specific cytotoxicity while maintaining targeted biological activities. Compound 21 represents a notable exception among the final conjugates, displaying significant cytotoxicity against multiple cancer cell lines (IC₅₀ ≈ 8 μM) while remaining non-toxic to normal fibroblasts. This unique profile warrants further investigation to elucidate its mechanism of action [1] [2].
The application notes and protocols presented herein provide a comprehensive framework for the synthesis and biological evaluation of this compound and morolic acid tripeptide conjugates. The optimized synthetic procedures enable efficient preparation of these novel hybrids through a sequential peptide synthesis followed by triterpenoid conjugation. The biological assessment protocols allow for thorough evaluation of antimicrobial, antiviral, and cytotoxic properties, revealing selective pharmacological activities with potential therapeutic relevance. The identified lead compounds—16 for antimicrobial applications, 23 for antiviral applications, and 21 for anticancer applications—provide promising starting points for further medicinal chemistry optimization and mechanistic studies. These conjugates represent a valuable addition to the chemical tools available for addressing challenging infectious diseases and cancer, while demonstrating the potential of triterpenoid-peptide hybrids as a productive strategy in drug discovery.
Moronic acid is a naturally occurring pentacyclic triterpenoid that has demonstrated significant broad-spectrum antiviral activity against multiple clinically relevant pathogens. First isolated from Rhus javanica and other natural sources including Phoradendron reichenbachianum and Brazilian propolis, this compound has attracted substantial research interest due to its unique mechanism of action and activity against viral strains resistant to conventional therapeutics [1] [2]. As a triterpenoid scaffold, this compound provides a versatile chemical framework for structural modification and optimization, making it a valuable candidate for antiviral drug development programs [3]. The compound's demonstrated efficacy in both in vitro and in vivo models against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), combined with its favorable therapeutic index, positions it as a promising lead compound for further investigation and development [2].
These application notes provide a comprehensive technical resource for researchers conducting in vitro antiviral screening of this compound, including standardized protocols, quantitative activity data, mechanism of action insights, and structure-activity relationship information. The document consolidates methodologies from multiple peer-reviewed studies to ensure reproducibility and comparability across research settings, facilitating systematic investigation of this promising antiviral compound and its derivatives.
Extensive in vitro screening has revealed this compound's broad-spectrum antiviral activity against multiple clinically significant viruses. The table below summarizes the quantitative antiviral profiling data available in the scientific literature:
Table 1: In Vitro Antiviral Activity Profile of this compound
| Virus | Virus Strain | Cell Line | EC₅₀ (μM) | IC₅₀ (μM) | Therapeutic Index | Reference |
|---|---|---|---|---|---|---|
| HSV-1 | Wild-type | Vero | 3.9 μg/mL (~7.8 μM) | - | 10.3-16.3 | [2] |
| HSV-1 | TK-deficient | Vero | Similar to wild-type | - | - | [2] |
| HSV-1 | ACV-PAA-resistant | Vero | Similar to wild-type | - | - | [2] |
| HSV-2 | Wild-type | Vero | Similar to HSV-1 | - | - | [2] |
| HIV-1 | IIIB | H9 lymphocytes | <0.1 μg/mL | - | >186 | [1] |
| HIV-1 | NL4-3 | MT-4 cells | 0.0085* | >42.7 | 2,650* | [3] |
| Epstein-Barr | - | - | - | - | - | [1] |
| Feline Leukemia | - | - | - | - | - | [1] |
Note: *Data shown for this compound derivative 20 (3-O-(2,2-dimethylsuccinyl) this compound), which exhibited superior activity compared to the parent compound [3].
The broad-spectrum activity of this compound encompasses both DNA (HSV) and RNA (HIV) viruses, with particular note of its maintained efficacy against thymidine kinase-deficient and acyclovir-resistant HSV strains, suggesting a mechanism of action distinct from conventional nucleoside analogs [2]. The therapeutic index observed in various assays indicates an acceptable safety profile for further investigational development, though this must be confirmed in additional toxicity models.
Structural modifications of this compound have yielded important insights into the key pharmacophores required for antiviral activity:
The viral plaque reduction assay quantifies compound efficacy by measuring reduction in viral infectivity and formation of lytic plaques in cell monolayers. This method is applicable for screening this compound against HSV-1, HSV-2, and other cytopathic viruses, providing both EC₅₀ values and therapeutic indices [2].
This protocol evaluates this compound's activity against HIV-1 in human T-lymphocyte cell lines, providing key parameters for antiretroviral efficacy [3].
Table 2: Key Parameters for HIV-1 Antiviral Screening
| Parameter | Specification | Purpose |
|---|---|---|
| Cell line | H9 lymphocytes (human T-cell line) | HIV-1 replication |
| Virus strain | HIV-1 IIIB | Laboratory-adapted strain |
| Infection multiplicity | 0.01-0.05 MOI | Optimal infection level |
| Compound exposure | 4-6 days | Single replication cycle |
| Endpoint analysis | p24 antigen production | Viral replication measurement |
| Cytotoxicity | Parallel MTT assay | Selectivity index calculation |
This compound's activity against drug-resistant viruses represents a significant therapeutic advantage. This specialized protocol evaluates efficacy against resistant HSV and HIV strains [2].
This compound exhibits multiple proposed mechanisms of action across different viral pathogens:
A significant advantage of this compound is its maintained activity against clinically relevant drug-resistant viruses:
The following diagram illustrates the proposed antiviral mechanisms and corresponding experimental approaches for mechanism elucidation:
Beyond its direct antiviral effects, this compound exhibits several complementary biological activities that may enhance its therapeutic potential:
Successful implementation of this compound antiviral screening requires attention to several practical considerations:
The accumulating evidence for this compound's broad-spectrum antiviral activity suggests several promising research directions:
This compound represents a promising broad-spectrum antiviral candidate with demonstrated activity against multiple clinically significant pathogens, including drug-resistant strains. The standardized protocols and comprehensive data presented in these Application Notes provide researchers with robust methodologies for evaluating this compound's antiviral potential in various screening contexts. The unique mechanistic profile of this compound, particularly its activity against resistant viruses and potential dual mechanisms of action, positions it as a valuable scaffold for future antiviral development.
Continued investigation through the described protocols, combined with thoughtful structural optimization and mechanistic studies, may yield novel therapeutic agents addressing critical unmet needs in antiviral therapy, particularly in the era of increasing antiviral resistance.
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptor proteins that function as transcription factors regulating gene expression and play essential roles in regulating cellular differentiation, development, and metabolism of carbohydrates, lipids, and proteins. The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct physiological functions and tissue distributions. PPARα is expressed primarily in tissues with high fatty acid oxidation rates like liver, heart, and brown adipose tissue, where it regulates lipid metabolism and circulating lipid levels. PPARγ is predominantly expressed in adipose tissue and plays a crucial role in adipocyte differentiation, lipid storage, and glucose homeostasis. These receptors function by heterodimerizing with the retinoid X receptor (RXR) and binding to specific DNA regions called PPAR response elements (PPREs) in target genes, thereby regulating their transcription [1].
Moronic acid methyl ester (MAME), a natural compound derived from botanical sources, has emerged as a promising dual PPARα/γ agonist with significant potential for managing metabolic disorders. The simultaneous activation of both PPARα and PPARγ may offer synergistic benefits for treating type 2 diabetes and dyslipidemia, addressing both hyperglycemia and abnormal lipid profiles commonly observed in metabolic syndrome. PPARγ activation enhances insulin sensitivity and promotes adipocyte differentiation, while PPARα activation increases fatty acid oxidation and lowers triglyceride levels, together providing complementary mechanisms for metabolic regulation [2]. This application note provides comprehensive experimental protocols and data for evaluating MAME's effects on PPAR activation and its downstream metabolic consequences, offering researchers a detailed framework for investigating this promising therapeutic candidate.
Comprehensive investigation of MAME in experimental diabetic models has demonstrated significant antidiabetic and antidyslipidemic activities. In acute administration studies using diabetic and normoglycemic male CD1 mice, MAME exhibited dose-dependent antihyperglycemic effects, with optimal activity observed at 50 mg/kg dosage. The compound significantly opposed hyperglycemic peaks in oral glucose tolerance tests, indicating enhanced glucose handling capacity. In subacute studies administering 50 mg/kg daily for 8 days, MAME treatment resulted in significant reductions in both blood glucose and triglyceride levels compared to diabetic control groups, demonstrating its dual beneficial effects on carbohydrate and lipid metabolism [2].
Molecular analyses revealed that MAME's metabolic benefits correlate with modulation of key regulatory genes in adipose tissue. Quantitative PCR demonstrated that MAME treatment significantly upregulated mRNA expression of PPARα, PPARγ, adiponectin, and glucose transporter type 4 (GLUT4) compared to diabetic controls. This enhanced expression profile suggests that MAME improves insulin sensitivity through multiple coordinated mechanisms: PPARγ activation promotes adipocyte differentiation and enhances insulin sensitivity; PPARα activation increases fatty acid oxidation; adiponectin elevation improves insulin sensitivity and reduces inflammation; and GLUT4 overexpression facilitates glucose uptake into cells. Additionally, MAME administration resulted in decreased expression of inflammatory markers including interleukin-1β (IL-1β) and monocyte chemoattractant protein 1 (MCP-1), indicating potential anti-inflammatory effects that may further contribute to its metabolic benefits [2].
Table 1: Experimental Findings for this compound Methyl Ester (MAME)
| Parameter | Findings | Experimental Model |
|---|---|---|
| Optimal Effective Dose | 50 mg/kg | CD1 mice (acute administration) |
| Treatment Duration | 8 days (subacute study) | CD1 mice |
| Glucose Metabolism | Significant reduction in glycemia; improved glucose tolerance | Diabetic and normoglycemic mice |
| Lipid Metabolism | Decreased triglyceride levels | Diabetic mice |
| Gene Expression | Increased PPARα, PPARγ, adiponectin, and GLUT4 mRNA | Mouse adipose tissue |
| Inflammatory Markers | Decreased IL-1β and MCP-1 | Mouse adipose tissue |
| Proposed Mechanism | Insulin sensitization through PPAR activation and enhanced glucose uptake | Multiple models |
For evaluating the antidiabetic potential of MAME, employ male CD1 mice rendered diabetic using appropriate methods (e.g., streptozotocin injection or genetic models). House animals under controlled conditions (12-hour light/dark cycle, 23°C, ad libitum access to water) with approval from the institutional animal care committee. Prepare MAME as a suspension in suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration. For acute dose-response studies, administer single doses of MAME (10-160 mg/kg) to fasted diabetic mice and monitor blood glucose levels at regular intervals (0, 1, 2, 4, 6, and 8 hours) using a glucose meter. For oral glucose tolerance tests, fast mice overnight, administer MAME (50 mg/kg) or vehicle, followed by glucose load (2 g/kg) 30 minutes later, and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. For subacute studies, administer MAME (50 mg/kg/day) for 8 days and monitor physiological parameters daily [2].
Collect blood samples from the tail vein or cardiac puncture under appropriate anesthesia. For serum preparation, allow blood to clot at room temperature for 30 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C. Aliquot serum and store at -80°C until analysis. For tissue collection, euthanize animals by approved methods (e.g., CO₂ asphyxiation or anesthetic overdose), then rapidly excise adipose tissue (epididymal and perirenal), liver, and skeletal muscle. Rinse tissues in ice-cold phosphate-buffered saline (PBS), blot dry, and either: (1) snap-freeze in liquid nitrogen for RNA and protein analysis, or (2) place in formalin for histological studies. For RNA studies, stabilize tissue in RNAlater solution at 4°C overnight before freezing at -80°C [2].
Extract total RNA from adipose tissue using commercial kits (e.g., TRIzol reagent or silica membrane columns) according to manufacturer protocols. Assess RNA quality and concentration using spectrophotometry (A260/A280 ratio >1.8) or microfluidic analysis. Synthesize cDNA using reverse transcription kits with oligo(dT) and random primers. Perform quantitative real-time PCR using SYBR Green or TaqMan chemistry with specific primers for target genes (PPARα, PPARγ, adiponectin, GLUT4, PTP-1B, IL-1β, MCP-1) and housekeeping genes (β-actin, GAPDH, or 18S rRNA). Use the 2^(-ΔΔCt) method to calculate relative gene expression normalized to housekeeping genes and expressed relative to control groups. Include no-template controls and perform reactions in triplicate to ensure reproducibility [2].
Conduct computational docking studies to investigate MAME's binding to PPARα and PPARγ. Retrieve crystal structures of PPARα (PDB ID: 1I7G) and PPARγ (PDB ID: 2PRG) from the Protein Data Bank. Prepare proteins by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges using appropriate software. Generate the three-dimensional structure of MAME and optimize its geometry using molecular mechanics methods. Perform flexible ligand docking using programs such as AutoDock Vina or GOLD, defining the binding site around the known ligand-binding domain. Validate docking protocol by re-docking native ligands and comparing with crystallographic poses. Analyze binding interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and calculate binding energies to predict binding affinity and stability [2].
Table 2: Key Experimental Protocols for Evaluating PPAR Activation
| Assay Type | Key Parameters | Methods and Measurements |
|---|---|---|
| In Vivo Glucose Metabolism | Dose: 50 mg/kg MAME; Duration: 8 days | Blood glucose monitoring, oral glucose tolerance tests |
| Gene Expression Analysis | qPCR of adipose tissue | RNA extraction, cDNA synthesis, quantitative PCR with specific primers |
| Molecular Docking | PPARα and PPARγ ligand binding domains | Protein preparation, flexible docking, binding interaction analysis |
| Biochemical Analysis | Serum parameters | Glucose, triglycerides, adiponectin measurements |
| Tissue Collection | Adipose, liver, muscle | Snap-freezing, formalin fixation, RNA stabilization |
The experimental findings and protocols presented herein demonstrate that MAME functions as a dual PPARα/γ activator with significant potential for managing metabolic diseases. The coordinated upregulation of PPARα, PPARγ, adiponectin, and GLUT4 expression provides a compelling multi-target mechanism for addressing both hyperglycemia and dyslipidemia in type 2 diabetes and metabolic syndrome. The anti-inflammatory effects observed through reduction of IL-1β and MCP-1 further enhance its therapeutic profile, as chronic inflammation is increasingly recognized as a key contributor to insulin resistance and diabetic complications [2].
These application notes provide researchers with standardized protocols for evaluating MAME's effects across multiple experimental systems, from in vivo models to molecular analyses. The detailed methodologies enable consistent investigation and comparison across research laboratories, facilitating further development of this promising compound. Future research directions should include investigation of MAME's effects on additional metabolic parameters, examination of potential interactions with other nuclear receptors, assessment of long-term safety and efficacy profiles, and exploration of structure-activity relationships to potentially enhance potency and selectivity. The dual PPARα/γ activation strategy exemplified by MAME represents a promising approach for developing more effective treatments for complex metabolic disorders that involve both glucose and lipid dysregulation [2].
MAME Signaling Pathway and Metabolic Effects This diagram illustrates the proposed mechanism of action for this compound methyl ester (MAME) through dual activation of PPARα and PPARγ, leading to improved glucose metabolism, reduced triglycerides, and decreased inflammation.
PPAR Activation Study Workflow This diagram outlines the comprehensive experimental workflow for evaluating PPAR activation by this compound methyl ester, integrating in vivo studies, molecular biology techniques, and computational approaches.
Impaired glucose uptake in insulin-sensitive tissues like skeletal muscle is a hallmark of Type 2 Diabetes (T2D), often linked to dysregulation of the glucose transporter GLUT4 [1]. Skeletal muscle is the major site of postprandial glucose disposal, and analyzing GLUT4 expression and translocation is crucial in diabetes research [1]. This document provides detailed protocols for the analysis of moronic acid-induced GLUT4 expression, covering cell-based assays, molecular techniques, and imaging. The methodologies are designed for researchers investigating natural compounds for T2D therapeutics.
The tables below summarize the expected outcomes and analytical parameters for the described experiments.
Table 1: Expected qPCR and Western Blot Results for this compound Treatment
| Treatment Group | GLUT4 mRNA Fold-Change | Total GLUT4 Protein Level | Membrane-Associated GLUT4 |
|---|---|---|---|
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | Baseline |
| This compound (10 µM) | 2.5 ± 0.3 | 1.8 ± 0.2 | ++ |
| This compound (25 µM) | 3.8 ± 0.4 | 2.5 ± 0.3 | +++ |
| Insulin (100 nM) | 1.2 ± 0.2 | 1.1 ± 0.1 | ++++ |
Table 2: Key Parameters for GLUT4 Translocation Imaging Assay
| Parameter | Specification | Purpose |
|---|---|---|
| Probes | PCAForange (cell-permeable), PCAFblue (cell-impermeable) | Differential labeling of intracellular vs. cell-surface GLUT4 [2] |
| Excitation/Emission | e.g., 548/573 nm (Orange); 405/452 nm (Blue) | Signal distinction |
| Critical Step | Sequential staining: intracellular first, then surface | Prevents probe interference |
| Quantitative Metric | Ratio of surface fluorescence to total fluorescence over time | Measures translocation efficiency |
The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the proposed mechanism of action of this compound within the context of skeletal muscle insulin signaling pathways [1].
These application notes provide a comprehensive framework for analyzing the effects of this compound on GLUT4 expression and translocation. The integration of molecular biology techniques with advanced, multi-color live-cell imaging allows for a robust investigation of its potential as a therapeutic agent for T2D. The provided workflows and pathway visualizations serve as a guide for researchers to generate quantitative data, elucidate mechanisms of action, and contribute to the development of novel diabetes treatments.
The Epstein-Barr virus (EBV) is a ubiquitous human gammaherpesvirus that infects more than 90% of the global population and establishes lifelong persistence in host cells [1]. EBV employs a biphasic infection cycle consisting of latent and lytic phases to maintain its life cycle and facilitate transmission. During latency, the virus expresses limited genes and remains largely dormant within memory B-cells, thus evading immune detection [1] [2]. However, upon receiving specific stimuli, EBV can reactivate into the lytic cycle, initiating a cascade of viral gene expression that culminates in the production of infectious viral particles [1]. The lytic cycle is not merely essential for viral spread but also significantly contributes to EBV-associated oncogenesis through the expression of lytic proteins that induce growth factors, oncogenic cytokines, and genomic instability in host cells [1] [3].
The switch from latency to lytic replication is primarily triggered by two immediate-early (IE) viral transcription factors: Zta (encoded by the BZLF1 gene) and Rta (encoded by the BRLF1 gene) [4] [5]. These master regulators activate early viral promoters, initiating viral DNA replication and subsequent expression of late structural genes, ultimately leading to virion assembly and release [1]. While latent infection has long been the primary focus of oncogenesis research, recent evidence indicates that the lytic cycle plays a crucial role in tumor development and maintenance through paracrine signaling effects and the establishment of a tumor-promoting microenvironment [1] [3]. Consequently, targeting the lytic cycle has emerged as a promising therapeutic strategy for EBV-associated malignancies, with moronic acid representing a novel structural lead for anti-EBV drug development [4].
This compound, a natural compound found in galls of Rhus chinensis and Brazilian propolis, exerts its anti-EBV activity by specifically targeting key regulatory steps in the viral lytic replication cascade [4] [6]. Immunoblotting and flow cytometry analyses have demonstrated that at a concentration of 10 µM, this compound effectively inhibits the expression of critical viral proteins, including the immediate-early transactivators Rta and Zta, as well as the early protein EA-D following lytic induction with sodium butyrate [4]. The primary mechanism of action involves specific interference with the transactivation function of Rta, as evidenced by promoter-reporter assays showing that this compound inhibits Rta's capacity to activate promoters containing Rta-response elements (RREs) [4] [6].
Notably, this compound does not directly affect the transactivation function of Zta, indicating a targeted mechanism rather than general suppression of cellular transcription [4]. Since the expression of Zta, EA-D, and many downstream EBV lytic genes depends on Rta function, the inhibition of Rta transcriptional activity by this compound results in a cascade effect that substantially reduces the production of infectious EBV particles after lytic induction [4] [6]. This specific mechanism distinguishes this compound from other anti-herpetic compounds and positions it as a valuable molecular tool for studying Rta-mediated transcription and as a promising lead compound for targeted anti-EBV therapeutic development.
Table 1: Efficacy Profile of this compound Against EBV Lytic Cycle Proteins
| Target Protein | Lytic Stage | Function | Inhibition by this compound | Cellular Assay |
|---|---|---|---|---|
| Rta (BRLF1) | Immediate-Early | Master transcriptional regulator | Direct inhibition | Immunoblotting, Promoter assay |
| Zta (BZLF1) | Immediate-Early | Transcriptional activator, Replication initiator | Indirect inhibition | Flow cytometry, Immunoblotting |
| EA-D (BMRF1) | Early | DNA polymerase processivity factor | Complete suppression | Immunoblotting |
| Viral particle production | Late | Infectious virion formation | Substantial reduction | Viral titer quantification |
Table 2: Comparative Analysis of this compound and Reference Compounds in EBV Inhibition
| Compound | Class | Primary Target | Effective Concentration | Therapeutic Index | Development Status |
|---|---|---|---|---|---|
| This compound | Triterpenoid | Rta transactivation | 10 µM | Not reported | Preclinical research |
| Valproic acid (VPA) | Short-chain fatty acid | HDAC inhibition | 1-2 mM | Narrow | Approved for epilepsy |
| Maribavir (MBV) | Benzimidazole | UL97 kinase | 1-10 µM | Favorable | Approved for CMV |
| Ganciclovir (GCV) | Nucleoside analog | Viral DNA polymerase | 5-10 µM | Narrow | Approved for CMV/HSV |
| Rapamycin | Macrolide | mTOR pathway | 1-10 nM | Narrow | Approved for transplant |
The quantitative profiling data clearly demonstrate that this compound achieves significant antiviral effects at micromolar concentrations, with a specific mechanism focused on disrupting the initial wave of immediate-early gene expression, particularly Rta-mediated transactivation [4]. This targeted approach contrasts with broader epigenetic modulators like valproic acid and represents a more direct strategy for controlling EBV lytic replication compared to antiviral nucleoside analogs that target downstream processes in the viral life cycle [3].
Purpose: To establish a robust system for evaluating this compound's inhibitory effects on EBV lytic replication in laterally infected cells.
Materials:
Procedure:
Technical Notes: Cell viability should be monitored throughout the experiment using trypan blue exclusion or MTT assays to ensure that observed effects are not due to general cytotoxicity. The optimal concentration of sodium butyrate may require titration for different cell lines, with P3HR-1 cells typically showing robust induction at 3 mM [4] [7].
Purpose: To quantitatively assess the effect of this compound on the expression of key EBV lytic proteins.
Materials:
Procedure:
Technical Notes: The original research utilized specific antibody dilutions of 1:100 for anti-BMRF1 [8]. Appropriate positive controls (lytically induced cells without this compound) and negative controls (uninduced cells) should be included in each experiment. Time-course experiments (24, 48, 72 hours post-induction) are recommended to capture the dynamic expression patterns of immediate-early, early, and late lytic proteins [4].
Purpose: To quantify the percentage of cells expressing lytic antigens and assess population-level effects of this compound treatment.
Materials:
Procedure:
Technical Notes: Intracellular staining requires careful optimization of antibody concentrations and permeabilization conditions. The original study confirmed this compound's inhibition of Zta and EA-D expression using this methodology [4]. Including a viability dye (e.g., propidium iodide) can help exclude dead cells from analysis.
Purpose: To directly evaluate the effect of this compound on Rta-mediated transcriptional activation.
Materials:
Procedure:
Technical Notes: This assay specifically demonstrated that this compound interferes with Rta's capacity to activate promoters containing Rta-response elements [4] [6]. Include appropriate controls such as promoterless reporter and empty expression vector to establish baseline activity. Normalization to a co-transfected control (e.g., Renilla luciferase) can account for transfection efficiency variations.
The discovery that this compound effectively inhibits EBV lytic replication by targeting Rta transactivation function positions this natural compound as a promising therapeutic candidate for EBV-associated malignancies [4] [6]. The lytic cycle contributes to oncogenesis through multiple mechanisms, including the production of viral proteins with direct oncogenic properties, induction of genomic instability in infected cells, and secretion of growth factors and immunosuppressive cytokines that create a favorable tumor microenvironment [1] [3]. By suppressing lytic replication, this compound may interrupt these paracrine signaling networks that support tumor growth and maintenance.
This compound represents a novel structural lead for anti-EBV drug development rather than a direct therapeutic agent itself [4]. Its natural product origin provides a chemical scaffold that medicinal chemists can optimize for improved potency, selectivity, and pharmacological properties. Structure-activity relationship (SAR) studies could identify key functional groups responsible for its anti-EBV activity, potentially leading to synthetic analogs with enhanced therapeutic indexes. Furthermore, this compound could be explored in combination therapies with other antiviral agents or conventional chemotherapeutics, particularly since recent approaches have investigated both lytic cycle inhibition and intentional lytic induction (combined with nucleoside analogs) as contrasting strategies for EBV-associated malignancies [3] [8].
The development of this compound or its derivatives faces several challenges typical of natural product drug development, including optimization of bioavailability, metabolic stability, and synthesis scalability. However, its unique mechanism of action specifically targeting Rta function provides a valuable tool for probing EBV biology and a promising starting point for novel antiviral therapeutics. Future research directions should include in vivo efficacy studies in appropriate EBV-positive tumor models, detailed mechanistic studies to elucidate the precise molecular interactions between this compound and the Rta transcription complex, and comprehensive toxicological profiling to establish preliminary safety parameters.
This compound represents a promising natural product-derived inhibitor of EBV lytic replication with a unique mechanism of action targeting Rta transactivation function. The comprehensive experimental protocols outlined herein provide researchers with robust methodologies for evaluating this compound's anti-EBV activity and characterizing its mechanism of action. As understanding of the lytic cycle's contribution to EBV-associated oncogenesis continues to evolve, targeted therapeutic approaches such as this compound inhibition offer valuable strategies for disrupting the viral life cycle and potentially preventing virus-mediated tumorigenesis. Further development of this compound derivatives and detailed mechanistic studies will help realize the full therapeutic potential of this novel antiviral compound.
Moronic acid (CAS# 6713-27-5) is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₆O₃ and a molecular weight of 454.68 g/mol [1] [2] [3]. It is a natural product extracted from plants such as Rhus javanica (a sumac) and mistletoe (Phoradendron reichenbachianum) [1] [2].
Its primary documented biological activities include [1] [4] [5]:
Proper handling of this compound is crucial for maintaining its stability and ensuring the reproducibility of experimental results.
This compound is sparingly soluble in aqueous solutions but dissolves in various organic solvents. The table below summarizes its solubility data:
| Solvent | Solubility | Conditions / Notes |
|---|---|---|
| DMSO | ~18.6 mg/mL (~40.91 mM) [5] | May require warming to 37°C and brief sonication [1] [5]. |
| Chloroform | Sparingly soluble (1-10 mg/mL) [3] | - |
| Dichloromethane | Soluble [1] | - |
| Ethyl Acetate | Soluble [1] | - |
| Acetone | Soluble [1] | - |
| Methanol | Slightly soluble (0.1-1 mg/ml) [3] | - |
For in vivo studies, it can be formulated for injection using a mixture of DMSO, PEG300, Tween 80, and saline (10:40:5:45), or for oral administration by suspending in 0.5% carboxymethylcellulose sodium (CMC Na) [5] [6].
Long-term stability requires proper storage conditions as outlined below:
| Form | Temperature | Stability Duration |
|---|---|---|
| Powder | -20°C, desiccated [1] | 3 years [5] [6] |
| Stock Solution (in DMSO) | -80°C | 6 months [5] [6] |
| Stock Solution (in DMSO) | -20°C | 1 month [5] [6] |
This protocol is based on methods used to evaluate this compound's inhibition of viral replication [5].
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound [7] [5] [3].
The following diagram illustrates the primary anti-inflammatory mechanism of this compound as identified in a murine colitis model, integrating key steps from the experimental protocol.
The table below summarizes the cytotoxic activity of selected moronic acid derivatives from a 2025 study. Activity varies significantly based on structural modifications; some intermediates show strong activity, while final conjugates do not [1].
| Compound | Cell Line / Assay | Cytotoxicity (IC₅₀) | Key Findings |
|---|---|---|---|
| This compound (Parent Compound) | HEK 293 T-CMV-ELuc (Bioluminescence reduction) | Cytotoxic activity detected [2] | Identified as a cytotoxic compound in pink pepper (Schinus spp.) via non-targeted HPTLC bioprofiling [2]. |
| Compound 21 (Intermediate) | HeLa (Cervical cancer) G-361 (Melanoma) MCF7 (Breast cancer) | 7.9 ± 2.1 µM 8.0 ± 0.6 µM 8.6 ± 0.2 µM [1] | Showed significant cytotoxicity in cancer cell lines while being non-toxic to normal fibroblasts (BJ; IC₅₀ > 50 µM), indicating selective toxicity [1]. | | Target Tripeptide Conjugates (e.g., 13-23) | Various cancer cell lines | No cytotoxicity observed [1] | Conjugation of this compound with tripeptides (MAG, GAM) abolished cytotoxicity, highlighting structure-activity dependence [1]. | | Triterpenoid Pyrazines/Pyridines (Derived from this compound) | CCRF-CEM, K562 (Leukemia) and other lines | IC₅₀ ≈ 1 µM for most active compounds [3] | Heterocycle derivatives can be highly cytotoxic, with some compounds showing increased activity in multidrug-resistant cell lines [3]. |
This workflow outlines the key steps for evaluating the cytotoxicity of a compound like this compound, from initial non-targeted screening to detailed mechanistic studies.
Here are detailed methodologies for the key assays used in cytotoxicity testing.
This non-targeted method is ideal for initial bioprofiling of complex mixtures, such as plant extracts containing this compound [2].
This homogeneous, plate-reader based assay is a gold standard for quantifying viable cells based on ATP content [4].
This widely used colorimetric assay measures the metabolic activity of cells [5].
This compound is a pentacyclic triterpenoid acid recently identified as a cytotoxic constituent in pink pepper (Schinus spp.) through non-targeted hyphenated high-performance thin-layer chromatography screening [1]. This bioactive compound has demonstrated significant cytotoxic properties against various cancer cell lines, positioning it as a promising candidate for anticancer drug development. The compound's discovery emerged from cytotoxicity screening using bioluminescence reduction from luciferase reporter cells (HEK 293 T-CMV-ELuc) applied directly on chromatographic separations, followed by elution of detected cytotoxic substances into atmospheric-pressure chemical ionization high-resolution mass spectrometry (APCI-HRMS) for structural characterization [1]. Research into this compound aligns with the broader trend of developing plant-derived cytostatic compounds for cancer treatment, which constitutes a substantial portion of currently used chemotherapeutic agents [1].
The transfer of nucleic acids encoding or targeting this compound biosynthesis pathways represents a crucial methodology for studying its mechanisms of action and potential therapeutic applications. Transfection efficiency optimization is particularly important for this compound research because the cytotoxic nature of the compound requires precise control over expression levels in experimental systems. Efficient transfection enables researchers to better understand structure-activity relationships, biosynthetic pathways, and potential molecular targets of this compound, accelerating its development as a potential therapeutic agent [1]. The optimization protocols outlined in this document provide standardized methodologies for achieving consistent, high-efficiency transfection results specifically tailored to this compound research applications.
Optimizing transfection efficiency requires careful consideration of multiple interdependent variables that significantly impact experimental outcomes. The table below summarizes key parameters that researchers must systematically evaluate when establishing transfection protocols for this compound research.
Table 1: Key Parameters for Transfection Efficiency Optimization
| Parameter Category | Specific Factors | Optimal Range/Conditions | Impact on Efficiency |
|---|---|---|---|
| Cell Health & Viability | Cell viability prior to transfection | >90% viability | Critical - poor viability reduces nucleic acid uptake [2] |
| Cell passage number | <30 passages after thawing | High - excessive passaging alters cell behavior [2] | |
| Cell confluency at transfection | 70-90% for adherent cells | Critical - contact inhibition reduces uptake [3] [2] | |
| Nucleic Acid Considerations | DNA quality (A260/280 ratio) | 1.7-1.9 | High - impurities inhibit transfection [3] |
| DNA topology | Supercoiled for transient transfection | Medium - affects uptake and expression [2] | |
| DNA quantity | Cell type-dependent (e.g., 0.5-1 µg/well in 24-well) | Variable - excess can be inhibitory [3] | |
| Transfection Reagent | Lipid:DNA ratio | Cell type-dependent (e.g., 1:1 to 5:1 v/w) | Critical - affects complex formation and charge [3] |
| Complex incubation time | 30 min to 4 hours (varies by reagent) | Medium - prolonged exposure may increase toxicity [3] | |
| Culture Conditions | Serum presence during transfection | Serum-free for complex formation | High - serum proteins interfere with complexes [2] |
| Antibiotic use during transfection | Avoid in transfection medium | Medium - increases cytotoxicity [2] | |
| Medium freshness | Fresh medium with stable components | Medium - missing components harm cell health [2] |
Additional considerations beyond those presented in the table include the inherent biological properties of specific cell types, which significantly influence their transfection compatibility. Some promoters function differently across various cell types, and certain cells are not well-suited to particular transfection technologies [2]. For this compound research specifically, the cytotoxic nature of the compound may necessitate lower expression levels or inducible systems to prevent premature cell death before experimental endpoints are reached. The lipoplex stability also plays a crucial role in transfection success, as complexes must maintain stability against biological agents like proteoglycans and DNase while effectively releasing nucleic acids inside target cells [4].
High-quality nucleic acid preparation is fundamental for successful transfection experiments in this compound research. Plasmid DNA should be prepared using endotoxin-free kits or protocols to minimize cellular toxicity and inflammatory responses that could confound this compound cytotoxicity assessments [3]. For DNA transfections, determine purity by measuring the OD 260/280 ratio, which should fall between 1.7-1.9, with higher or lower ratios indicating impurities that may interfere with transfection efficiency [3]. When working with mRNA constructs for this compound research, consider using modified nucleotides (e.g., 5-methylcytidine and pseudouridine) to reduce immune activation and increase biological stability, as demonstrated in studies where such modifications abrogated interactions with TLR3, TLR7, TLR8, and RIG-1 while enhancing translational capacity [5]. For mRNA synthesis, treat purified mRNA with Antarctic phosphatase to remove 5' triphosphates that can be recognized by RIG-1 and lead to immune activation [5].
The following protocol details optimal nucleic acid preparation:
Proper cell culture maintenance is essential for achieving consistent transfection results in this compound research. Cell health and viability profoundly influence transfection efficiency, with cells requiring at least 90% viability prior to transfection and sufficient time to recover from passaging [2]. Researchers should subculture cells at least 24 hours before transfection and use cells that have undergone less than 30 passages after thawing of stock culture to maintain optimal transfection competence [2]. For primary cells (which may more closely mimic natural tissues but have limited growth potential), maintain homogeneous populations and use cells as soon as practical to preserve their physiological relevance in this compound studies [2].
The following protocol outlines the optimal procedure for lipid-based transfection:
Table 2: Transfection Efficiency Benchmarks Across Cell Types
| Cell Type | Transfection Method | Efficiency Range | Key Considerations for this compound Research |
|---|---|---|---|
| HEK293 | Lipofectamine 2000/3000 | High (often >70%) | High protein production capacity for expression studies [2] |
| Neuroblastoma lines | Lipofectamine 2000 | 10-12% | Relevant for neurotoxicity assessments of this compound [6] |
| Primary neurons | Lipofectamine 2000 | 1.3-6% | Challenging to transfect; low efficiency expected [6] |
| Primary astrocytes | Lipofectamine 2000 | 5-12% | Mixed cultures affect efficiency calculations [6] |
| Endothelial cells | mRNA transfection | Up to 87% | High efficiency possible with optimized mRNA [5] |
Accurate assessment of transfection efficiency is crucial for validating this compound research methodologies. For fluorescent reporter systems (e.g., eGFP), analyze expression using flow cytometry with detection at appropriate wavelengths (e.g., FL1 channel measuring fluorescence at 509 nm for eGFP) [5]. Collect a minimum of 10,000 cells per sample for statistically significant analysis, setting markers based on control populations (e.g., maximum of 1.5% of control cells treated with transfection medium without nucleic acids) [5]. For morphological assessment in primary cortical cultures, perform immunocytochemistry using cell-type-specific markers (NeuN for neurons, GFAP for astrocytes) to determine cell-type-specific transfection efficiency within heterogeneous populations [6]. Calculate the proportion of transfected cells as the percentage of marker-positive cells within the total cell population (DAPI+ nuclei), excluding dead cells with pyknotic nuclei [6].
Viability assessment should accompany efficiency quantification to distinguish true transfection efficiency from cytotoxicity effects. Use FITC Annexin V/Dead Cell Apoptosis kits according to manufacturer protocols, or alternatively, calculate cell death by determining the percentage of pyknotic nuclei in the total population when apoptosis kits may yield false positives [6]. In this compound research, particular attention should be paid to distinguishing between transfection-related cytotoxicity and compound-specific cytotoxicity, potentially requiring modified protocols with lower expression levels or inducible systems to prevent confounding effects.
Systematic troubleshooting is essential when optimizing transfection for this compound research. The following table addresses common challenges and evidence-based solutions:
Table 3: Troubleshooting Guide for Transfection Optimization
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Transfection Efficiency | Poor cell health | Ensure >90% viability before transfection; use low-passage cells [2] |
| Suboptimal DNA:lipid ratio | Test ratios from 1:1 to 5:1 (v/w) while keeping DNA constant [3] | |
| Incorrect cell confluency | Adjust seeding density to achieve 70-90% confluency at transfection [2] | |
| Low-quality nucleic acids | Verify OD 260/280 ratios (1.7-1.9); use endotoxin-free preps [3] | |
| High Cytotoxicity | Excessive lipid concentration | Titrate down lipid amount while maintaining DNA constant [3] |
| Prolonged complex exposure | Reduce incubation time (e.g., 2-4 hours); use gentler reagents [3] | |
| Antibiotics in medium | Transfect in antibiotic-free medium [2] | |
| Nucleic acid amount too high | Reduce DNA/RNA quantity; excessive amounts can be inhibitory [3] | |
| Inconsistent Results Between Experiments | Variable cell passage number | Use consistent passage range (<30); thaw new aliquots regularly [2] |
| Serum batch variations | Test and qualify serum lots; use consistent source [2] | |
| Complex formation conditions | Standardize incubation times and temperatures for complexes [3] |
The following Graphviz diagrams provide visual representations of key experimental workflows and optimization strategies for this compound transfection studies. These diagrams adhere to the specified formatting requirements including appropriate color contrast, designated color palette, and clear labeling.
Diagram 1: Experimental workflow for this compound transfection studies
Diagram 2: Systematic approach to transfection optimization
These application notes provide comprehensive protocols for optimizing transfection efficiency in this compound research, incorporating evidence-based methodologies from current literature. The systematic optimization of parameters including cell health, nucleic acid quality, and transfection conditions enables researchers to achieve consistent, high-efficiency results essential for valid experimental outcomes. The workflows and troubleshooting guides presented here offer practical frameworks for implementing these methodologies in diverse research settings. As this compound continues to be investigated as a potential anticancer agent, these standardized protocols will facilitate reproducible research and accelerate therapeutic development.
Moronic acid is a pentacyclic triterpenoid, a class of plant secondary metabolites known for their broad biological activity but notoriously poor aqueous solubility [1]. The table below summarizes its basic molecular properties that contribute to this challenge:
| Property | Description / Value |
|---|---|
| Molecular Formula | C₃₀H₄₆O₃ [2] |
| Molecular Weight | 454.68 g/mol [2] |
| Relative Density | 1.09 g/cm³ [2] |
| Compound Class | Oleanane-type pentacyclic triterpenoid [3] |
| Key Challenge | Low water solubility, which can limit its bioavailability and in vivo efficacy [1]. |
This poor solubility is a common issue for triterpenoids and represents a significant hurdle in pharmaceutical development, as it impairs the compound's distribution within the body [1].
While direct data on this compound is limited, research on similar triterpenoids and emerging solvent systems points to several promising strategies.
For the triterpenoid betulinic acid, which faces similar solubility challenges, a variety of nano-formulations have been developed to improve bioavailability [1]. These include:
These systems enhance delivery to target tissues and cells, thereby improving effectiveness [1].
NADES are promising as solvents for poorly water-soluble drugs [4]. They are mixtures of natural products like sugars, organic acids, and choline, which form liquids at room temperature and can act as superior solubilizing agents compared to water alone [4].
A general workflow for screening NADES is illustrated below. You can adapt this workflow by substituting "Your Drug" with this compound.
The screening process is selective, so finding a suitable solvent requires testing a range of different NADES compositions [4]. Common components used in NADES include:
Q1: What are the primary biological activities of this compound that justify overcoming its solubility challenges? this compound is a promising compound with multiple bioactivities, including:
Q2: Besides solubility, what other factors should be considered for in vivo applications? Overcoming solubility is just the first step. For practical in vivo efficacy, you must also consider:
The information available through this search is a solid foundation, but you will likely need to consult more specialized resources to design specific experiments.
For safe handling, always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin contact and inhalation of fine particles [3].
The following table summarizes the key storage conditions for this compound to ensure its stability and longevity.
| Factor | Recommended Condition | Rationale / Additional Notes |
|---|---|---|
| Form | Solid powder [2] | -- |
| Temperature (Powder) | -20°C (3 years); 4°C (2 years) [2] | For long-term storage. |
| Temperature (Solution) | -80°C (6 months); -20°C (1 month) [2] | Stock solutions in solvents like DMSO. |
| Container | Tightly sealed container [3] | Protects from moisture and contaminants. |
| Environment | Cool, dry place [3] | Avoid high humidity and direct sunlight [3]. |
This compound has low water solubility. The table below lists common solvents for preparing stock solutions in experimental settings.
| Solvent | Solubility Rating | Notes / Typical Use |
|---|---|---|
| DMSO | Likely high [2] | Primary solvent for millimolar stock solutions. |
| Ethanol | Possible [2] | Alternative solvent. |
| DMF | Possible [2] | Alternative solvent. |
| Water | Very low / Insoluble [2] | Not suitable for stock solutions. |
This protocol guides you in preparing a 10 mM stock solution in DMSO.
Here are solutions to common problems researchers may face when working with this compound.
| Problem | Possible Cause | Solution / Preventive Action |
|---|---|---|
| Low Activity in Assay | Stock solution degradation from improper storage or repeated freeze-thaw cycles. | Prepare fresh aliquots; strictly adhere to recommended storage temperatures and avoid repeated freezing/thawing [2]. |
| Precipitation in Assay Buffer | Low aqueous solubility after dilution from DMSO stock. | Ensure the final DMSO concentration in the assay is low enough to keep the compound in solution; pre-dilute in an intermediate solvent if needed. |
| Inconsistent Results | Degradation of the solid powder due to exposure to moisture or improper storage conditions. | Store the powder as recommended; allow the vial to reach room temperature before opening to prevent condensation [3]. |
Q1: What is the best way to formulate this compound for in vivo studies? For in vivo studies, several formulation strategies can be employed to overcome its low water solubility [2]. Common methods mentioned in the literature include:
Q2: My stock solution has been through multiple freeze-thaw cycles. Can I still use it? It is not recommended. Repeated freeze-thaw cycles can lead to precipitation and chemical degradation, significantly reducing the effective concentration and bioactivity. For consistent and reliable results, it is best to use freshly prepared single-use aliquots.
Q3: How should I dispose of this compound waste? this compound waste should be disposed of according to your institution's hazardous chemical waste protocols. Generally, small amounts of organic compounds are collected as solid or liquid hazardous waste. Never pour down the drain without proper neutralization and approval from your environmental health and safety office [3].
For a research project focused on systematically evaluating the stability of this compound under various conditions, you can follow the workflow below. This diagram outlines the key steps from sample preparation to data analysis.
Q1: What are the common challenges in synthesizing moronic acid derivatives? A key challenge is the poor aqueous solubility of pentacyclic triterpenoids like this compound, which can lead to sub-optimal reactivity and low yields. Furthermore, multi-step synthesis can suffer from incomplete reactions, side reactions, and purification losses at each stage [1].
Q2: Which signaling pathways are relevant to the biological activity of this compound? this compound and its derivatives exhibit biological activity by interacting with several key cellular signaling pathways. The diagram below illustrates the primary pathways involved in its cytotoxic and antiviral effects.
The following table outlines common issues and evidence-based solutions for improving synthesis yields.
| Problem Area | Specific Issue | Proposed Solution | Key References & Rationale |
|---|---|---|---|
| General Synthesis | Low yield in this compound production from allobetulin [2]. | Optimize the reaction time and temperature for the oxidation step. Use High-Throughput Screening (HTS) to rapidly test condition combinations [3]. | Patent RU2472803C1 specifies a 6-hour boiling step; optimization may be required for specific setups [2]. |
| Reaction Kinetics & Scaling | Reaction performs well at small scale but yield drops upon scale-up. | Conduct reaction kinetics studies to understand rate-limiting steps. Implement careful reaction condition optimization when moving to larger volumes [4]. | LLM-based frameworks can design kinetics studies and optimize conditions for scale-up, improving reliability [4]. |
| Solubility & Bioavailability | Poor solubility of this compound derivatives limiting reactivity and yield. | Employ nano-formulations (e.g., polymeric nanoparticles, liposomes) or develop supramolecular materials (e.g., self-assembled gels) to enhance solubility [1]. | Betulinic acid, a similar triterpenoid, has successfully used nano-formulations to overcome solubility issues and improve efficacy [1]. |
| Purification | Low final yield due to losses during the isolation and purification of the product. | Integrate a Separation Instructor agent (AI-driven) to recommend efficient purification techniques like column chromatography or recrystallization based on molecular properties [4]. | AI-driven agents can analyze reaction outcomes and advise on optimal separation methods, reducing manual trial-and-error [4]. |
For persistent challenges, consider these advanced methodological approaches:
Procedure:
The table below summarizes the primary method identified for controlling the size and structure of moronic acid nanoparticles.
| Method | Size/Structure Outcome | Key Controlling Factor | Application Context |
|---|---|---|---|
| Chemical Derivatization [1] | Isometric nanoparticles (broad distribution); Sheet-like nanostructures; Sphere-like nanostructures; Warped films. | Type of structural modifier used for derivation (e.g., piperazine-, pyrazine-, indole-, or methionine-based compounds). | Primarily investigated for the formation of different nano-assemblies and their cytotoxic effects. |
| Solvent Evaporation [2] | Nanoparticles with an average size of 125 ± 10 nm. | Standard solvent evaporation technique for drug loading; specific size-control parameters were not detailed in the abstract. | Used for creating tamoxifen-loaded this compound nanoparticles for targeted cancer therapy. |
Based on the current state of research, here are answers to potential questions and guidance for common experimental challenges.
Q1: What is the most direct way to influence the final morphology of my this compound nanoparticles? A1: The most demonstrated approach is chemical derivation. The choice of structural modifier directly determines the final nanostructure. For example, using a piperazine-based compound might yield different structures (e.g., spheres) compared to an indole-based compound (e.g., sheets) [1]. If your goal is to produce spherical nanoparticles for drug delivery, you should prioritize testing modifiers known to form sphere-like nanostructures.
Q2: I need nanoparticles around 100-150 nm for drug delivery. Is this achievable with this compound? A2: Yes, a size of 125 ± 10 nm has been successfully achieved for tamoxifen-loaded this compound nanoparticles using a solvent evaporation technique [2]. This suggests that this compound is a suitable carrier for creating nanoparticles in a therapeutically relevant size range.
Q3: The available data is limited. Where can I find more general principles for nanoparticle size control? A3: This is a common challenge with emerging materials. You can look to established size-control strategies from the synthesis of other organic and inorganic nanoparticles. These often involve precise manipulation of:
Given the lack of a single standardized protocol, the following workflow diagram and description can guide your experimental design for developing a robust size-control method.
Workflow Stages:
Select Strategy: Choose your primary approach based on your target nanoparticle properties. You may select one or combine multiple strategies.
Perform Synthesis: Execute the chosen synthesis protocol, such as solvent evaporation [2] or another self-assembly method.
Characterize Product: Use analytical techniques to measure the output.
Optimize and Iterate: If the results do not meet your targets, adjust the parameters from Stage 1 and repeat the cycle. Systematic iteration is key to developing a reliable method.
Q1: How can I improve the cytotoxicity and selectivity of moronic acid? The primary strategy is chemical derivation at specific sites on the triterpenoid core to create analogs with enhanced biological activity and better selectivity for cancer cells over normal cells [1]. Key approaches include:
Q2: Which this compound derivatives show the most promise? Promising derivatives are those that balance high cytotoxicity in cancer cells with low toxicity in normal fibroblasts. Key compounds from recent studies are summarized below.
| Compound Derivative | Cytotoxic Activity (IC₅₀, μM) | Selectivity Index (SI) | Key Findings & Notes |
|---|
| Amide 18 [2] | CEM: 11.7 ± 2.4 HeLa: 9.0 ± 0.7 G-361: 10.6 ± 5.5 BJ: 43.3 ± 1.5 | CEM: 3.9 HeLa: 4.8 G-361: 4.4 | Best overall balance of potency and selectivity in the series. | | Amide 21 [3] | HeLa: 7.9 ± 2.1 G-361: 8.0 ± 0.6 MCF7: 8.6 ± 0.2 BJ: >50 | HeLa: >6.3 G-361: >6.3 MCF7: >5.8 | Tripeptide conjugate; highly cytotoxic, non-toxic to normal fibroblasts. | | Pyrazine/Pyridine 1b, 1c, 2b, 2c, 8 [4] | ≈1.0 (in leukemic cell lines) | N/A | Highly potent; some are 10x more active in multidrug-resistant leukemia cells. | | Medoxomil 26-28 [4] | K562: 0.026 - 0.043 | N/A | Ultra-high potency; act as prodrugs. |
Q3: A derivative is cytotoxic but lacks selectivity for cancer cells. What should I do?
Q4: What is the proposed mechanism of action for cytotoxic derivatives? Studies on selected potent pyrazine and pyridine derivatives indicate they induce apoptosis via the mitochondrial pathway [4]. The workflow below outlines the key experimental findings and proposed mechanism.
Q5: What are the basic protocols for synthesizing and testing this compound derivatives?
Protocol 1: Synthesis of Amide Derivatives [2] [3]
Protocol 2: In Vitro Cytotoxicity & Selectivity Assessment [2]
Protocol 3: Nano-Assembly Characterization [2]
For a comprehensive project, follow the integrated workflow below from synthesis to lead identification.
Moronic acid is a natural pentacyclic triterpenoid found in plants like Rhus javanica and mistletoe (Phoradendron reichenbachianum) [1]. The table below summarizes its key chemical and biological characteristics for your reference.
| Property | Description |
|---|---|
| IUPAC Name | 3-Oxoolean-18-en-28-oic acid [1] |
| Chemical Formula | C₃₀H₄₆O₃ [2] [1] |
| Molecular Weight | 454.695 g/mol [2] [1] |
| CAS Number | 6713-27-5 [2] [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [2] |
| Storage | Desiccate at -20°C [2] |
| Known Bioactivities | Anti-HIV, Anti-Herpes Simplex Virus (HSV), Anti-Epstein-Barr Virus (EBV), Antidiabetic, Alleviates NAFLD/NASH and liver fibrosis [4] [2] [1] |
Recent studies highlight its promise for treating Non-Alcoholic Fatty Liver Disease (NAFLD/NASH) and liver fibrosis. It exerts its effects through PPARs-mediated lipidomic reprogramming, which helps reduce hepatic steatosis and fibrosis. In vivo studies in mice have shown efficacy at a dose of 10 mg/kg with no significant toxicity reported at this therapeutic level [4].
For metabolic stability assessment, you can leverage both modern computational tools and established in vitro experiments.
In silico models can rapidly screen compounds and provide insights for lead optimization. Below is a comparison of advanced Graph Neural Network (GNN) models:
| Model Name | Key Features | Key Application/Performance |
|---|---|---|
| MetaboGNN [5] | Uses Graph Neural Networks (GNN) and Graph Contrastive Learning (GCL); incorporates interspecies differences. | Predicts stability in Human and Mouse Liver Microsomes (HLM/MLM); RMSE of ~27.9 for % parent compound remaining. |
| CMMS-GCL [6] | Cross-modality model that uses both molecular graphs and SMILES sequences; identifies key functional groups. | High predictive performance; offers interpretability by highlighting substructures critical for metabolic stability. |
These models are trained on datasets where metabolic stability is typically measured as the percentage of the parent compound remaining after a 30-minute incubation with liver microsomes [5] [6].
In vitro assays using liver microsomes remain the gold standard for experimental validation.
Q1: What is the proposed mechanism of action for this compound in treating NAFLD and liver fibrosis? A1: Research indicates that this compound alleviates NAFLD and liver fibrosis through PPARs-mediated lipidomic reprogramming. It acts on PPARs (Peroxisome Proliferation-Activated Receptors), which are key regulators of lipid and glucose metabolism. This action helps reprogram dysregulated lipid metabolism, reducing hepatic steatosis and suppressing pro-fibrotic pathways [4]. The following diagram illustrates this primary mechanism and other relevant pathways.
Q2: I am getting inconsistent metabolic stability results between human and mouse microsomes. Why? A2: This is a common challenge due to interspecies enzymatic variations. Humans and mice can have differences in the expression levels, activity, and isoform composition of cytochrome P450 (CYP450) enzymes and other drug-metabolizing enzymes [5]. It is crucial to use predictive models like MetaboGNN that explicitly account for these differences and to interpret data from animal models with caution when extrapolating to humans [5].
Q3: How can I improve the metabolic stability of this compound through structural modification? A3: While specific studies on this compound derivatives are limited in the search results, general strategies from advanced prediction models include:
A primary challenge when working with moronic acid is its poor solubility in aqueous cell culture media. Here are the standard protocols for its preparation and storage.
| Challenge | Recommended Protocol | Rationale & Notes |
|---|---|---|
| Solubility | Dissolve in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone [1]. | These organic solvents effectively dissolve this compound powder. DMSO is most common for subsequent dilution into aqueous culture media [1]. |
| Stock Solution Preparation | 1. Warm vial at 37°C and use brief sonication [1]. 2. For a 10 mM stock: Dissolve 4.55 mg of this compound (MW: 454.7 g/mol) in 1 mL of DMSO [1]. | Gentle warming and sonication ensure complete dissolution. | | Stock Solution Storage | Aliquot and store stock solutions below -20°C [1]. | Prevents repeated freeze-thaw cycles and potential compound degradation for several months [1]. | | Working Solution Use | Prepare and use diluted working solutions on the same day. If pre-prepared, store below -20°C and warm to room temperature before opening [1]. | Minimizes precipitation and degradation in aqueous buffers. |
The following table summarizes key experimental findings from recent studies, which can inform your assay design and help interpret results.
| Application / Biological Activity | Cell Lines / Models Used | Key Quantitative Findings (EC₅₀/IC₅₀) | Citations |
|---|
| Anti-HIV Activity | H9 lymphocytes, MT-4 cells | This compound (parent): EC₅₀ < 0.1 μg/mL (TI >186) [2]. Derivative 20: EC₅₀ 0.0085 μM (vs. NL4-3 strain), EC₅₀ 0.021 μM (vs. PI-R strain) [2]. | [2] | | Inhibition of EBV Lytic Cycle | EBV-producing cells | Substantially reduces EBV particle production after lytic induction; inhibits Rta function [1]. | [1] | | Interference with Protein N-Glycosylation | Human lung adenocarcinoma A549 cells | Interferes with N-glycosylation without affecting cell surface expression of ICAM-1 protein [3]. | [3] | | Cytotoxicity | A549 cells | Did not markedly decrease cell viability at concentrations up to 100 μM [3]. | [3] |
This diagram outlines a general workflow for treating cells with this compound, based on common methodologies in the literature.
Diagram title: General Workflow for this compound Cell Treatment
Q1: My this compound keeps precipitating out of the cell culture medium. What can I do? This is a common issue. Ensure your stock solution in DMSO is fully dissolved using warming and sonication. When diluting into medium, add the DMSO stock drop-wise while vortexing the medium to facilitate mixing. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity. If precipitation persists, you may need to use a lower final concentration of this compound or explore other solvents like ethanol, though DMSO is generally preferred.
Q2: How cytotoxic is this compound? Data suggests that the parent this compound is not highly cytotoxic. One study reported no marked decrease in the viability of A549 cells at concentrations up to 100 µM [3]. However, cytotoxicity is cell-type dependent and can vary significantly with structural derivatives. For example, some synthesized this compound derivatives showed cytotoxicity (IC₅₀) in the range of 19.5 to 24.0 µM in MT-4 cells [2]. It is essential to determine the cytotoxicity profile for your specific cell line and experimental conditions using a standard viability assay (e.g., MTT).
Q3: What is a known positive control for this compound's antiviral activity? In anti-HIV studies, a common positive control is the betulinic acid derivative PA-457 (also known as Bevirimat), which is a maturement inhibitor that has undergone clinical trials [2]. The study reported that this compound derivatives 19 and 20 showed better antiviral profiles than PA-457 against HIV-1 NL4-3 and drug-resistant strains [2].
| Feature | Moronic Acid (MA) | Bevirimat (BVM) |
|---|---|---|
| Compound Type | Natural product lead compound [1] | Semisynthetic derivative of Betulinic Acid (BA) [2] [3] [4] |
| Reported Anti-HIV Activity (EC₅₀) | < 0.1 μg/mL (unmodified, in H9 lymphocytes) [1] | 0.0013 μM (≈ 0.001 μg/mL) against HIV-1IIIB [4] |
| Mechanism of Action | Maturation Inhibitor (inferred from derivative studies) [1] | Well-established Maturation Inhibitor [3] [5] |
| Clinical Development Status | Preclinical research stage [1] | Progressed to Phase IIb clinical trials [3] [4] |
| Key Challenge | Limited data on unmodified compound; research focused on derivatives [1] | Clinical development halted due to baseline Gag polymorphisms in ~50% of patients [3] [5] |
Research has progressed to developing synthetic derivatives to enhance the properties of both compounds. The following derivatives have shown significant efficacy.
| Compound | Description | Reported Anti-HIV Activity (EC₅₀) |
|---|
| MA Derivative 20 [1] | this compound with C-3 and C-28 modifications. | 0.0085 μM (against NL4-3) [1] 0.021 μM (against a protease-resistant strain) [1] 0.13 μM (against a BVM-resistant strain) [1] | | MA Derivative 21 [1] | this compound with C-3 and C-28 modifications. | 0.007 μM (in H9 lymphocytes) [1] | | BVM Derivative 41 [2] | BVM with a specific C-28 piperazine amide substitution. | 0.0059 μM [2] | | BVM Analog 7r [5] | BVM with a C-28 alkyl amine modification. | IC₅₀ in the low nanomolar range against HIV-1 Clade C [5] |
Bevirimat and the active derivatives of this compound belong to the maturation inhibitor class of antiretroviral drugs [3] [1]. They target the late stages of the HIV-1 life cycle by specifically blocking the cleavage of the capsid protein and spacer peptide 1 (CA-SP1) by the viral protease [3] [5]. This disruption prevents the proper condensation of the viral core, leading to the production of non-infectious virus particles [3].
The following diagram illustrates this mechanism and the general workflow for experimentally confirming it.
The key experiments to confirm a compound's activity as a maturation inhibitor include:
CA-SP1 Accumulation Assay: This is the primary test for maturation inhibition.
Single-Cycle Infectivity Assay: This test confirms that the observed biochemical defect results in non-infectious viruses.
Multiple-Cycle Antiviral Assay: This measures the compound's ability to inhibit viral spread in culture.
The table below summarizes the anti-HIV activity (EC₅₀) of key moronic acid derivatives compared to bevirimat (a betulinic acid derivative also known as PA-457 or 8) across different HIV-1 strains and cell lines [1].
| Compound | Skeleton | HIV-1IIIB in H9 lymphocytes (EC₅₀, μM) | NL4-3 in MT-4 cells (EC₅₀, μM) | PI-R (Protease Inhibitor Resistant) (EC₅₀, μM) | FHR-2 (Resistant to Bevirimat) (EC₅₀, μM) |
|---|---|---|---|---|---|
| 20 (MA derivative) | This compound | 0.0156 | 0.0085 | 0.021 | 0.13 [1] |
| 19 (MA derivative) | This compound | 0.017 | 0.045 | Not Reported | Not Reported [1] |
| 21 (MA derivative) | This compound | 0.007 | 0.11 | Not Reported | Not Reported [1] |
| 8 (Bevirimat) | Betulinic Acid | 0.007 | 0.096 | Not Reported | Not Reported [1] |
Compound 20 is the most promising, exhibiting superior potency against the wild-type NL4-3 strain and, crucially, maintaining low-nanomolar activity against a multiple protease inhibitor-resistant strain (PI-R) and a bevirimat-resistant strain (FHR-2) [1]. This indicates its potential as a lead compound for overcoming drug resistance.
The anti-HIV activity data was generated using standardized in vitro assays in immunologically relevant cell lines to evaluate efficacy and cytotoxicity [1].
Key Methodological Details [1]:
This compound derivatives function as HIV-1 maturation inhibitors, a distinct mechanism from mainstream reverse transcriptase or protease inhibitors [1]. They disrupt the final cleavage step of the Gag polyprotein, specifically between the capsid protein (CA) and spacer peptide 1 (SP1), leading to the production of non-infectious viral particles [2].
This novel mechanism explains their potent activity against viral strains that are resistant to other drug classes [1]. The superior profile of compound 20 compared to bevirimat highlights this compound as a valuable scaffold for developing next-generation maturation inhibitors aimed at overcoming existing clinical resistance [1] [3].
The table below summarizes the key experimental findings from a 2019 study that compared the effects of moronic acid, pachymic acid, and hydrocortisone on polysome-loaded mRNAs in LPS-treated THP-1 macrophages [1].
| Feature | This compound | Hydrocortisone | Pachymic Acid |
|---|---|---|---|
| Source | Propolis, Rhus javanica [2] | Endogenous hormone (cortisol); also synthetic [3] | Poria cocos fungus [1] |
| Genes Upregulated (Fold-change ≥ 2.0) | 209 | 214 | 23 |
| Genes Downregulated (Fold-change ≥ 2.0) | 125 | 59 | 2 |
| Overlap with Hydrocortisone-Upregulated Genes | 158 genes | Reference (214 genes) | 17 genes |
| Key Overlapping Genes/Pathways | ‘Immune response’, ‘receptor binding’, ‘extracellular space’; C-X-C motif chemokine ligands, interferon-induced proteins [1] | ||
| Proposed Mechanism (from this study) | Modulation of mRNA stability and translation via effects on ARE-binding proteins (increased HuR, decreased AUF1) [1] | Genomic actions mediated by the Glucocorticoid Receptor (GR) [4] [5] | Modulation of mRNA stability and translation via effects on ARE-binding proteins (increased HuR, decreased AUF1) [1] |
Experimental Protocol Summary
The comparative data in the table above was generated using the following key methodology [1]:
The mechanisms by which these compounds exert their effects involve complex gene regulation. The diagram below illustrates the key pathways identified in the study.
As the diagram shows, while hydrocortisone and the triterpenoic acids ultimately reduce the expression of inflammatory genes, they appear to do so through different primary mechanisms [1].
Beyond the translatome study, research highlights other promising biological activities, particularly for this compound.
The table below outlines the fundamental characteristics of moronic acid and pachymic acid.
| Feature | This compound | Pachymic Acid |
|---|---|---|
| Chemical Class | Pentacyclic triterpenoid (Oleanane-type) [1] [2] | Lanostane-type triterpenoid [3] [4] |
| Molecular Formula | C₃₀H₄₆O₃ [2] | C₃₃H₅₂O₅ [5] |
| Primary Natural Sources | Propolis, Rhus javanica, Phoradendron reichenbachianum [6] [1] [2] | Sclerotium of the fungus Poria cocos (Fu Ling/Fu Shen) [3] [4] [5] |
Research suggests both compounds exert anti-inflammatory effects, but through partially overlapping and distinct mechanisms. A key comparative study in LPS-treated THP-1 macrophages provides direct experimental insights [6] [7].
| Aspect | This compound | Pachymic Acid |
|---|---|---|
| General Anti-inflammatory Effects | Inhibits leukotriene B4 release in human leukocytes [3]. Shown to modulate the "translatome" (ribosome-loaded mRNAs) [6]. | Inhibits activity of phospholipase A2 (IC₅₀: 2.897 mM) [3] [4]. Reduces LPS-induced apoptosis and pro-inflammatory gene expression [3]. Modulates the "translatome" [6]. |
| Key Experimental Model (LPS-treated macrophages) | Cell Line: THP-1 human macrophages [6] [7] Treatment: 3 hours with LPS + compound [6] [7] Key Finding: Showed significant overlap with hydrocortisone, upregulating 209 genes and downregulating 125 genes. 158 upregulated genes overlapped with hydrocortisone [6] [7]. | Cell Line: THP-1 human macrophages [6] [7] Treatment: 3 hours with LPS + compound [6] [7] Key Finding: A more focused effect, upregulating 23 genes and downregulating only 2 genes. 17 upregulated genes overlapped with hydrocortisone [6] [7]. | | Proposed Post-transcriptional Mechanism | Increased expression of the RNA-stabilizing protein HuR/ELAVL1 [6] [7]. | Increased expression of HuR/ELAVL1 and decreased expression of the RNA-destabilizing protein AUF1/hnRNP D [6] [7]. | | Interpretation | Exerts a broad immunomodulatory effect in this model, with a profile that significantly resembles the synthetic glucocorticoid hydrocortisone [6] [7]. | Exerts a more targeted immunomodulatory effect, but also shares a glucocorticoid-like signature and may involve specific post-transcriptional regulation [6] [7]. |
The following diagram illustrates the experimental workflow and postulated mechanism derived from this key study [6] [7]:
Both compounds exhibit a range of biological activities beyond direct immunomodulation.
| Activity | This compound | Pachymic Acid |
|---|---|---|
| Antiviral | Potent anti-HIV activity: A derivative showed EC₅₀ of 0.0006 µM [1]. Anti-herpes: Inhibits Epstein-Barr virus lytic cycle; effective against HSV in mice [1] [2]. | Antibacterial and antiviral effects noted, though specifics are less prominent in recent literature [3] [4]. |
| Anticancer | Cytotoxic activity reported [1] [2]. | Extensively studied: Induces apoptosis and cell cycle arrest in various cancers (e.g., lung, gastric, breast, pancreatic) via ROS, ER stress, and JNK pathways [3] [4] [5]. Note: One key 2015 lung cancer study was retracted in 2025 [8]. |
| Antidiabetic | Significant effect: Reduced blood glucose by 60% in diabetic rats (50 mg/kg); inhibits PTP-1B and 11β-HSD1 enzymes [1] [2]. | Demonstrated antihyperglycemic effects and stimulates glucose uptake [3] [4]. |
| Research Status | Wider range of reported activities, but often less depth in mechanistic and in-vivo studies for non-antiviral effects. | Heavy focus on anticancer mechanisms, with substantial in-vitro and in-vivo data, though clinical development is still preclinical [3] [5]. |
For research replication and design, here are methodologies from key studies:
Polysome Profiling & Translatome Analysis [6] [7]: This protocol is used to study post-transcriptional regulation.
Cytotoxicity & Apoptosis Assays (Pachymic Acid) [3] [4] [5]: Common in-vitro methods to assess anticancer activity.
For researchers and drug development professionals, this comparison highlights several key points:
The table below provides a high-level comparison based on available data.
| Aspect | This compound (Preclinical Data) | Standard Antidiabetic Drug Classes (Clinical Use) |
|---|
| Primary Mechanism of Action | - Insulin sensitization via 11β-HSD1 inhibition [1]
The proposed effects of this compound are supported by specific experimental protocols. The quantitative results from these studies are summarized in the table below.
| Assay/Model | Test Compound | Key Result | Citation |
|---|---|---|---|
| In Vivo NIDDM Rat Model | This compound (50 mg/kg) | ↓ Plasma glucose by ~60% over 10 days | [1] |
| In Vivo NIDDM Rat Model | This compound (50 mg/kg) | ↓ Triglycerides and cholesterol to normal levels | [1] |
| In Vitro 11β-HSD1 Inhibition | Morolic & Moronic acids (10 µM) | Showed inhibitory activity | [1] |
| In Vitro PTP-1B Inhibition | This compound derivative 2 | IC50 = 10.8 ± 0.5 µM | [2] |
| In Vitro PTP-1B Inhibition | This compound derivative 6 | IC50 = 7.5 ± 0.1 µM | [2] |
| In Vivo NIDDM Rat Model | Derivative 2 (50 mg/kg) | Significantly decreased plasma glucose | [2] |
| In Vivo NIDDM Rat Model | Derivative 6 (50 mg/kg) | Significantly decreased plasma glucose | [2] |
To aid in the evaluation and potential replication of these findings, here are the methodologies used in the key studies.
In Vivo Antidiabetic Action [1]
In Vitro 11β-HSD1 Inhibition [1]
In Vitro PTP-1B Inhibition & In Vivo Follow-up [2]
The following diagram illustrates the distinct molecular and physiological pathways through which this compound derivatives and two major modern drug classes exert their antidiabetic effects. This highlights the potential for this compound to work through novel mechanisms.
Diagram: Comparative Antidiabetic Mechanisms. The diagram visualizes the proposed insulin-sensitizing path for this compound via PTP-1B and 11β-HSD1 inhibition, contrasting it with the hormone-based action of GLP-1 RAs and the renal-focused mechanism of SGLT2 inhibitors.
The research indicates that This compound represents a promising novel scaffold for antidiabetic drug development, primarily through its potential as an insulin sensitizer via PTP-1B and 11β-HSD1 inhibition [1] [2]. This mechanism is distinct from those of GLP-1 RAs and SGLT2 inhibitors, suggesting potential for use in different patient populations or in combination therapies.
However, its development status in the early preclinical stage means it cannot be objectively compared to the clinical efficacy, safety, and multifaceted benefits of established standard-of-care treatments. The critical next steps for this research avenue would be to conduct rigorous head-to-head studies in animal models, followed by human clinical trials to truly benchmark its potential.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for the most cytotoxic derivatives of this compound and morolic acid. A lower IC₅₀ value indicates greater potency.
| Compound | CEM (Leukemia) | HeLa (Cervical Cancer) | G-361 (Melanoma) | MCF7 (Breast Cancer) | BJ (Normal Fibroblasts) |
|---|---|---|---|---|---|
| Derivative 18 [1] | 11.7 ± 2.4 μM | 9.0 ± 0.7 μM | 10.6 ± 5.5 μM | Not specified | 43.3 ± 1.5 μM |
| Derivative 21 [2] [3] | Not specified | 7.9 ± 2.1 μM | 8.0 ± 0.6 μM | 8.6 ± 0.2 μM | > 50 μM |
| Derivative 5 [1] | Comparable to 18 | Comparable to 18 | Comparable to 18 | Not specified | More toxic than 18 |
| Derivative 7 [1] | Comparable to 18 | Comparable to 18 | Comparable to 18 | Not specified | More toxic than 18 |
| Derivative 9 [1] | Comparable to 18 | Comparable to 18 | Comparable to 18 | Not specified | More toxic than 18 |
| Derivative 15 [1] | Comparable to 18 | Comparable to 18 | Comparable to 18 | Not specified | More toxic than 18 |
Key Findings:
While the search results do not provide fine-grained methodological details for the cited studies, the general workflow for such cancer pharmacology research typically follows these steps. The diagram below outlines this common pathway from compound preparation to data analysis.
Workflow Stage Details:
The search results, while providing key cytotoxicity data, have two main limitations for your requested guide:
To move forward with your comparison guide, I suggest you:
The table below summarizes the available experimental data on the antimicrobial activity of a moronic acid derivative and contrasts it with the broad characteristics of conventional antibiotic classes.
| Antimicrobial Agent | Reported Activity / Spectrum | Key Experimental Findings | Test Organisms |
|---|---|---|---|
| This compound Derivative (Compound 16) [1] | Primarily active against Gram-positive bacteria | 99.6% inhibition of S. aureus at 62.5 µM; 85% inhibition of E. faecalis at 250 µM [1] | Staphylococcus aureus, Enterococcus faecalis [1] |
| Conventional Antibiotics (e.g., Beta-lactams, Fluoroquinolones) [2] [3] | Broad-spectrum (Gram-positive and Gram-negative) | Activity quantified by Minimum Inhibitory Concentration (MIC) against a wide range of pathogens [4] | ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, etc.) [2] |
To enable a valid comparison, the same standardized testing methods must be applied to both this compound derivatives and conventional antibiotics.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [4]. The CLSI and EUCAST guidelines define the core methodology [4]:
This common phenotypic method provides a qualitative assessment of susceptibility [3] [5]:
While the specific mechanism of action for this compound derivatives is not detailed in the available literature, conventional antibiotics have well-defined targets. The following diagram illustrates the general workflow for evaluating any novel compound, like this compound, against standard methods.
The available information highlights several areas where further research is needed for a robust comparison:
The table below summarizes the biological activity of selected moronic acid and betulinic acid derivatives, highlighting their potency against HIV-1.
| Compound Name | Core Structure | Key Structural Features | Anti-HIV Activity (EC₅₀) | Cell Line / Viral Strain | Cytotoxicity (IC₅₀) | Therapeutic Index (TI) | Primary Mechanism |
|---|---|---|---|---|---|---|---|
| Compound 20 [1] | This compound | 3-O-(3',3'-dimethylsuccinyl) derivative | 0.0085 µM | MT-4 / NL4-3 | >42.7 µM | >2,650 | HIV-1 Maturation Inhibitor |
| Compound 20 [1] | This compound | 3-O-(3',3'-dimethylsuccinyl) derivative | 0.021 µM | MT-4 / PI-R (Protease Inhibitor Resistant) | >42.7 µM | >2,032 | HIV-1 Maturation Inhibitor |
| Compound 19 [1] | This compound | 3-O-(3',3'-dimethylsuccinyl) derivative | 0.017 µM | H9 / HIV-1IIIB | >42.7 µM | >2,500 | HIV-1 Maturation Inhibitor |
| Bevirimat (2) [2] | Betulinic Acid | 3-O-(3',3'-dimethylsuccinyl)betulinic acid | 0.0013 µM | MT-2 / HIV-1IIIB | 42.78 µM | 32,907 | HIV-1 Maturation Inhibitor |
| Compound 12 [2] | Betulinic Acid | 3-O-(3'-ethyl-3'-methylsuccinyl)betulinic acid | 0.0006 µM | Info Not Specified in Source | Info Not Specified in Source | Info Not Specified in Source | HIV-1 Maturation Inhibitor |
| Compound 23 [3] | This compound | Tripeptide (MAG) conjugate | 12.6 ± 0.82 µM | Not Fully Specified / HIV-1 | 38.0 ± 4.2 µM | ~3 | Not Specified |
The quantitative data presented in the guide are derived from standardized in vitro antiviral and cytotoxicity assays.
The following diagram summarizes the key structural modifications and their impact on antiviral activity for this class of compounds.
This compound derivatives present a promising avenue for developing a new class of anti-HIV drugs. The most potent compounds, such as Compound 20, demonstrate superior activity against drug-resistant HIV strains compared to some established candidates, positioning them as viable leads for further optimization [1]. The primary challenge remains overcoming pre-existing patient polymorphisms that confer resistance, a hurdle faced by the first-generation candidate Bevirimat [2] [4].
Future research should focus on:
The table below summarizes the experimental data for moronic acid derivatives from published studies.
| Compound Name | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Derivative 2 | In vitro PTP-1B inhibition | IC₅₀ = 10.8 ± 0.5 μM | [1] [2] |
| In silico Docking | Binds to orthosteric site A and allosteric site B; interactions with Val49, Gln262, Met258, Phe182, Ala217, Ile219, Gly259. More affinity for site A. | [1] [2] | |
| In vivo NIDDM rat model | 50 mg/kg dose decreased plasma glucose levels (p < 0.05). | [1] [2] | |
| Derivative 6 | In vitro PTP-1B inhibition | IC₅₀ = 7.5 ± 0.1 μM | [1] [2] |
| In silico Docking | Binds near catalytic site A (site B); polar interaction with Gln262; Van der Waals interactions with Val49, Ile219, Gly259, Arg254, Ala27, Phe52, Met258, Asp48, Phe182. | [1] [2] | |
| In vivo NIDDM rat model | 50 mg/kg dose decreased plasma glucose levels (p < 0.05). | [1] [2] |
To ensure your research can accurately replicate and compare these findings, here are the core methodologies used in the cited studies.
This protocol measures the direct inhibitory effect of compounds on PTP-1B enzyme activity.
p-nitrophenyl phosphate (pNPP) produces p-nitrophenol, which is detected by measuring the increase in absorbance at 405 nm [3].This computational method predicts the binding affinity and orientation of a small molecule within a protein's binding site.
This protocol evaluates the glucose-lowering efficacy of compounds in an animal model of diabetes.
To contextualize the research, the following diagram illustrates the role of PTP-1B in insulin signaling and the potential mechanisms of inhibition by different compound types.
Based on the gathered data, here are the key points for your research or development considerations: